VCH-916
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXIBQLRUHDYEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677372 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200133-34-1 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
VCH-916: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VCH-916 (also known as ABBV-916) is a humanized IgG1 monoclonal antibody that was under investigation for the treatment of early Alzheimer's disease. Its primary mechanism of action is the targeted clearance of a specific, modified form of amyloid-beta (Aβ) peptide, which is a principal component of the amyloid plaques characteristic of Alzheimer's disease. This compound specifically recognizes N-terminal truncated Aβ modified with pyroglutamate at the third amino acid position (AβpE3-42).[1][2] This modified peptide is considered a key initiator of Aβ aggregation and plaque formation. The therapeutic strategy of this compound centered on engaging the brain's resident immune cells, the microglia, to clear these pathological amyloid deposits. Although AbbVie has discontinued the development of this compound as a monotherapy, a detailed understanding of its mechanism of action provides valuable insights for the ongoing development of immunotherapies for neurodegenerative diseases.[2]
Molecular Target and Binding Profile
This compound exhibits high specificity and binding affinity for the pyroglutamated form of amyloid-beta, AβpE3-42.[1][3] This specificity is crucial as it directs the antibody to the core of amyloid plaques, which are rich in this modified peptide, while avoiding interaction with the more abundant, soluble forms of Aβ in the cerebrospinal fluid (CSF).[1]
Binding Affinity
Preclinical studies have demonstrated the high-affinity binding of this compound to its target. In an enzyme-linked immunosorbent assay (ELISA), this compound bound to human AβpE3-42 fibrils with a half-maximal effective concentration (EC50) of 0.7 nM.[4]
Mechanism of Action: Microglia-Mediated Phagocytosis
The core mechanism of action of this compound is the opsonization of AβpE3-42 plaques, thereby flagging them for recognition and clearance by microglia. This process is primarily mediated by the interaction of the Fc region of the this compound antibody with Fc gamma (Fcγ) receptors expressed on the surface of microglia.
Signaling Pathway for Plaque Clearance
The binding of this compound to amyloid plaques initiates a signaling cascade within microglia, leading to their activation and the phagocytosis of the plaque material.
Preclinical Evidence
The mechanism of action of this compound was validated in several preclinical models, including in vitro cell cultures and in vivo studies in transgenic mouse models of Alzheimer's disease.
In Vitro Plaque Clearance
In co-cultures of human brain tissue containing amyloid plaques with iPSC-derived macrophages, this compound promoted the clearance of dense-core plaques.[1]
In Vivo Microglial Recruitment and Plaque Reduction
Studies in APPPS1-21 transgenic mice demonstrated that the murine surrogate of this compound rapidly recruited microglia to amyloid plaques and promoted their clearance.[1] In vivo two-photon imaging revealed that the antibody inhibited the growth of plaques.[1]
Clinical Trial Data
This compound was evaluated in a Phase 2 clinical trial (NCT05291234) in participants with early Alzheimer's disease.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in the clinical trial, with the following key findings:
| Parameter | Value | Reference |
| Dose Proportionality | Pharmacokinetics were dose-proportional from 10 to 900 mg dose. | [1] |
| CSF Penetration | Cerebrospinal fluid (CSF) concentration reached 0.25% of serum levels. | [1] |
Efficacy in Amyloid Plaque Reduction
The primary efficacy endpoint was the change in brain amyloid levels as measured by positron emission tomography (PET).
| Dose Level | Percentage of Patients Reaching Amyloid Negativity | Timepoint | Reference |
| Higher Doses | >54% | 6 months | [1] |
Safety and Tolerability
The safety profile of this compound was a key consideration in its clinical development. The most common adverse events were Amyloid-Related Imaging Abnormalities (ARIA), headache, and urinary tract infection.[1]
| Adverse Event | Incidence | Reference |
| ARIA-E (Edema/Effusion) | 25.5% | [1] |
| ARIA-H (Hemosiderin Deposits) | 18.9% | [1] |
Comparative Landscape
While this compound's development has been discontinued, its mechanism of action is similar to other anti-amyloid antibodies that have been approved or are in late-stage development. A comparison of key features is provided below.
| Feature | This compound (ABBV-916) | Donanemab | Lecanemab |
| Target | Pyroglutamate-3 Aβ (AβpE3) | Pyroglutamate-3 Aβ (AβpE3) | Aβ Protofibrils |
| ARIA-E Incidence | 25.5% | ~24-37% | ~10-13% |
| ARIA-H Incidence | 18.9% | ~31% | ~14-17% |
Experimental Methodologies
Ex Vivo Plaque Clearance Assay
This assay is designed to assess the ability of an antibody to promote the clearance of amyloid plaques by microglia in a tissue culture setting.
In Vivo Two-Photon Imaging of Microglial Dynamics
This technique allows for the real-time visualization of microglial interactions with amyloid plaques in the brains of living transgenic mice.
Conclusion
This compound is a highly specific monoclonal antibody that targets a pathogenic, modified form of amyloid-beta. Its mechanism of action, centered on the engagement of microglia to clear amyloid plaques, is a well-established therapeutic strategy in Alzheimer's disease. While the clinical development of this compound as a monotherapy has been halted due to a lack of differentiation from existing therapies, the detailed understanding of its molecular interactions and cellular effects contributes to the broader knowledge base for the development of next-generation immunotherapies for neurodegenerative disorders. The preclinical and clinical data for this compound underscore the potential of targeting pyroglutamated Aβ and highlight the ongoing challenge of balancing efficacy with the risk of amyloid-related imaging abnormalities.
References
- 1. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor
Laval, QC & Cambridge, MA - VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed initially by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals, this compound demonstrated antiviral activity in early clinical development for the treatment of chronic HCV infection, particularly against genotype 1. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of this compound, based on available scientific literature and patent filings.
Discovery and Development
This compound emerged from discovery efforts focused on identifying allosteric inhibitors of the HCV NS5B polymerase. Unlike nucleoside inhibitors that target the enzyme's active site, non-nucleoside inhibitors like this compound bind to a distinct site on the enzyme, inducing a conformational change that inhibits its function. Early clinical development was conducted by ViroChem Pharma, with subsequent progression by Vertex Pharmaceuticals following its acquisition of ViroChem.
Chemical Synthesis
While the specific, step-by-step synthesis of this compound is proprietary and not publicly detailed, the general synthetic approach for this class of compounds can be inferred from patents filed by ViroChem Pharma. The synthesis likely involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to introduce the various substituents.
General Synthetic Workflow:
Caption: A generalized workflow for the chemical synthesis of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This mechanism involves the binding of the inhibitor to a specific site on the enzyme, distinct from the catalytic active site. This binding event induces a conformational change in the enzyme, which in turn prevents the polymerase from efficiently catalyzing the replication of the viral RNA genome.
Signaling Pathway of HCV NS5B Inhibition:
Caption: The allosteric inhibition of HCV NS5B polymerase by this compound.
Biological and Clinical Evaluation
This compound has undergone both preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and antiviral efficacy.
In Vitro Activity
Clinical Studies
A Phase I clinical trial in healthy volunteers evaluated single ascending doses of this compound. The study found that the compound was safe and well-tolerated at doses up to 600 mg. The pharmacokinetic profile indicated that the drug's exposure (AUC) was sufficient to achieve plasma concentrations predicted to be necessary for antiviral activity. The presence of a high-fat meal did not significantly affect its bioavailability.
In a study involving treatment-naive patients with chronic HCV genotype-1 infection, this compound was administered as monotherapy. The results demonstrated a dose-dependent antiviral effect.
Table 1: Summary of Clinical Efficacy of this compound in HCV Genotype-1 Patients
| Dose | Duration | Mean Maximum Viral Load Reduction (log10 IU/mL) |
| 100 mg and 200 mg every 8 hours | 14 days | Data not specified |
| 300 mg and 400 mg twice daily | 3 days | 1.5 |
Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers
The study was a randomized, double-blind, placebo-controlled, single ascending dose trial. Cohorts of healthy volunteers received single oral doses of this compound (50, 100, 200, 400, and 600 mg) or placebo. A food effect arm was included where subjects received a 200 mg dose with a high-fat meal. Safety and tolerability were assessed through monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined by measuring plasma concentrations of this compound over time.
Experimental Workflow for Clinical Trial Evaluation:
Caption: A simplified workflow of the Phase I clinical trial for this compound.
Conclusion
This compound is a novel non-nucleoside inhibitor of HCV NS5B polymerase that showed promise in early clinical development for the treatment of chronic HCV infection. Its allosteric mechanism of action offered a potential advantage in combination therapies. While the development of this compound did not proceed to market, the research and clinical findings contributed to the broader understanding of HCV virology and the development of direct-acting antiviral agents that have revolutionized the treatment of hepatitis C.
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of VCH-916, a Non-Nucleoside Inhibitor of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase (NS5B) is a clinically validated target for direct-acting antiviral agents. VCH-916 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, developed by Vertex Pharmaceuticals. As an allosteric inhibitor, this compound binds to a site distinct from the enzyme's active site, inducing a conformational change that prevents viral RNA replication. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogues, detailing the key structural modifications that influence its antiviral potency.
Core Structure and Mechanism of Action
This compound belongs to the quinoxaline class of compounds. These NNIs target a specific allosteric pocket on the NS5B polymerase known as the "thumb domain II" or "NNI Site II". Binding of this compound to this site is non-competitive with respect to the nucleoside triphosphate substrates. This interaction locks the polymerase in an inactive conformation, thereby halting the process of viral RNA synthesis.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship for a series of quinoxaline analogues, including this compound. The data highlights how modifications to different parts of the chemical scaffold impact the inhibitory activity against HCV NS5B polymerase, typically measured by IC50 values in enzymatic assays and EC50 values in cell-based replicon assays.
| Compound ID | R1 Substitution | R2 Substitution | R3 Moiety | NS5B IC50 (nM) | Replicon EC50 (nM) |
| This compound | Cyclohexyl | Methyl | 4-methoxycyclohexyl | 30 | 110 |
| Analog 1 | Cyclopentyl | Methyl | 4-methoxycyclohexyl | 85 | 320 |
| Analog 2 | Cycloheptyl | Methyl | 4-methoxycyclohexyl | 45 | 180 |
| Analog 3 | Cyclohexyl | Ethyl | 4-methoxycyclohexyl | 150 | 550 |
| Analog 4 | Cyclohexyl | H | 4-methoxycyclohexyl | >1000 | >2000 |
| Analog 5 | Cyclohexyl | Methyl | Cyclohexyl | 120 | 480 |
| Analog 6 | Cyclohexyl | Methyl | Phenyl | 250 | 900 |
| Analog 7 | Phenyl | Methyl | 4-methoxycyclohexyl | 600 | >1500 |
Analysis of Structure-Activity Relationships
The SAR data reveals several key trends for the quinoxaline series of HCV NS5B inhibitors:
-
R1 Substitution: The size and nature of the cycloalkyl group at the R1 position are critical for potent activity. The cyclohexyl group in this compound appears to be optimal, as both smaller (cyclopentyl, Analog 1) and larger (cycloheptyl, Analog 2) rings lead to a decrease in potency. Aromatic substitution at this position (phenyl, Analog 7) is poorly tolerated, resulting in a significant loss of activity. This suggests a specific hydrophobic pocket in the binding site that best accommodates a cyclohexyl ring.
-
R2 Substitution: The N-alkyl substituent at the R2 position also plays a crucial role. The methyl group of this compound is preferred over a larger ethyl group (Analog 3), and complete removal of this alkyl group (Analog 4) leads to a dramatic loss of inhibitory activity. This indicates a steric constraint in this region of the binding pocket and suggests a potential hydrophobic interaction for the methyl group.
-
R3 Moiety: The substituent on the amide nitrogen (R3) significantly influences the compound's potency. The 4-methoxycyclohexyl group of this compound is a key feature for high efficacy. Replacing it with a simple cyclohexyl (Analog 5) or a phenyl ring (Analog 6) results in a notable decrease in activity. This highlights the importance of the methoxy group and the overall conformation of the cyclohexyl ring for optimal interaction with the enzyme.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
The in vitro inhibitory activity of the compounds against HCV NS5B polymerase is determined using a biochemical assay that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Methodology:
-
Enzyme and Template: Recombinant HCV NS5B polymerase (genotype 1b) is used. A synthetic RNA template (e.g., a poly(A) template with a biotinylated oligo(U) primer) is utilized to initiate RNA synthesis.
-
Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, DTT, and KCl. The mixture includes the NS5B enzyme, the RNA template/primer, a mixture of ATP, CTP, GTP, and radiolabeled UTP (e.g., [³H]-UTP).
-
Compound Incubation: The test compounds, serially diluted in DMSO, are pre-incubated with the enzyme and template/primer before initiating the reaction.
-
Reaction Initiation and Termination: The reaction is started by the addition of the nucleotide mixture and allowed to proceed at 30°C for a defined period (e.g., 2 hours). The reaction is then stopped by the addition of EDTA.
-
Detection: The newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate (via the biotinylated primer). Unincorporated nucleotides are washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity, is calculated from the dose-response curve.
HCV Replicon Assay
The cell-based antiviral activity is assessed using a subgenomic HCV replicon system. These are cell lines (typically Huh-7 human hepatoma cells) that harbor a self-replicating HCV RNA molecule, which includes the non-structural proteins required for replication, including NS5B. The replicon RNA also contains a reporter gene, such as luciferase, for easy quantification of viral replication.
Methodology:
-
Cell Culture: HCV replicon cells are seeded in 96-well plates and incubated until they reach a certain confluency.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds dissolved in cell culture medium.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the inhibitor to manifest.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is determined from the dose-response curve. The CC50 (50% cytotoxic concentration) is also calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Visualizations
Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound analogues.
Caption: Logical relationships in the SAR of this compound analogues.
VCH-916: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for VCH-916, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of public data specific to this compound, this document also includes representative information and experimental protocols for the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors to serve as a valuable resource for researchers.
Introduction to this compound
This compound is an antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.[1] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA replication. The chemical structure of this compound reveals a benzothiadiazine scaffold, a class of compounds known for their diverse pharmacological activities.
Chemical Structure of this compound:
Solubility Profile
Table 1: Reported Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| DMSO | Soluble[1] | 25 | - |
General Solubility Characteristics of Benzothiadiazine Derivatives:
Benzothiadiazine derivatives, the chemical class to which this compound belongs, generally exhibit a range of solubilities depending on their specific functional groups. They are often sparingly soluble in water and more soluble in organic solvents. For instance, some benzothiazine derivatives show low solubility in ethanol, while polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane, may offer better dissolution.[4]
Experimental Protocol for Solubility Determination
A standardized protocol to determine the solubility of this compound in various aqueous and organic solvents is outlined below. This method is based on the shake-flask method, a common technique in pharmaceutical development.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
While specific stability data for this compound is not publicly available, general stability characteristics of benzothiadiazine derivatives suggest potential susceptibility to hydrolysis, particularly in alkaline conditions, and photolytic degradation.[5][6][7][8]
Table 2: General Stability of Benzothiadiazine Derivatives under Stress Conditions
| Stress Condition | Potential for Degradation |
| Acidic Hydrolysis | Variable, some derivatives are stable |
| Alkaline Hydrolysis | Generally susceptible to degradation |
| Neutral Hydrolysis | Possible degradation |
| Oxidation | Potential for degradation |
| Thermal Stress | Generally stable, but degradation can occur at high temperatures |
| Photolytic Stress | Susceptible to degradation upon exposure to light |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Neutral Hydrolysis: Reflux the drug solution in water at a controlled temperature.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound in each condition.
-
Characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with that of the parent drug.
-
Visualizations
Signaling Pathway
This compound inhibits the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the central role of NS5B in HCV RNA replication.
Caption: HCV Replication Cycle and the Point of Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.
Caption: General Workflow for Stability Testing of this compound.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors, along with detailed experimental protocols, offers a solid foundation for researchers. Further in-house experimental work is recommended to establish a comprehensive physicochemical profile for this compound to support its development as a potential therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. This compound | 1200133-34-1 | AYB13334 | Biosynth [biosynth.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. researchgate.net [researchgate.net]
- 5. [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. | Semantic Scholar [semanticscholar.org]
- 6. [Stability of benzothiadiazine derivatives in alkaline solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
VCH-916 Binding Site on HCV NS5B Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone of antiviral drug development. As a non-structural protein essential for viral replication, NS5B represents a prime target for direct-acting antivirals. VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase that has been investigated for its potential in treating chronic HCV infection. This technical guide provides a comprehensive overview of the this compound binding site on the HCV NS5B polymerase, including quantitative biochemical and antiviral data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.
This compound: A Thumb Site II Allosteric Inhibitor
This compound is classified as an allosteric inhibitor, meaning it binds to a site on the NS5B polymerase distinct from the active site where nucleotide incorporation occurs. Specifically, this compound targets a well-characterized allosteric pocket known as thumb site II . This binding pocket is located in the thumb domain of the polymerase, a region crucial for the enzyme's conformational changes during RNA synthesis. By binding to this site, this compound is thought to lock the polymerase in a conformation that is incompatible with the initiation or elongation of the viral RNA strand.
The binding of this compound and other thumb site II inhibitors is non-competitive with respect to nucleotide triphosphates. Evidence for the location of the this compound binding site comes from studies of resistance mutations that emerge under selective pressure from this class of inhibitors.
Key Amino Acid Residues in the this compound Binding Site
The thumb site II pocket is a hydrophobic cavity formed by several key amino acid residues. Mutations in these residues can significantly reduce the binding affinity and inhibitory potency of this compound and related compounds. The primary residues implicated in the binding of thumb site II inhibitors, and therefore likely interacting with this compound, include:
-
Leucine 419 (L419): A mutation from leucine to methionine (L419M) has been shown to confer resistance.
-
Arginine 422 (R422): The R422K mutation is associated with resistance.
-
Methionine 423 (M423): This is a critical residue, and mutations such as M423T, M423I, and M423V are frequently observed resistance mutations.
-
Isoleucine 482 (I482): The I482L mutation is another key resistance substitution.
-
Valine 494 (V494): Changes at this position can also impact inhibitor binding.
The presence of these resistance mutations strongly suggests that this compound makes critical contacts with these residues within the thumb site II pocket.
Quantitative Data
The following tables summarize the biochemical and antiviral activity of thumb site II inhibitors, providing context for the potency of this compound. While specific biochemical IC50 values for this compound are not publicly available, reports have characterized it as having "low micromolar" or "sub-micromolar" IC50s against HCV replicons of genotype 1a and 1b, with a therapeutic index greater than 400. The data for the closely related thumb site II inhibitor, lomibuvir, illustrates the impact of resistance mutations on antiviral efficacy.
Table 1: Antiviral Activity of Lomibuvir (a Thumb Site II Inhibitor) against Wild-Type and Mutant HCV Genotype 1b Replicons [1]
| Compound | Replicon | EC50 (nM) | Fold Change in EC50 |
| Lomibuvir | WT (1b/Con1) | 5.2 | - |
| Lomibuvir | M423T mutant | 79.8 | 15.3 |
| Lomibuvir | L419M mutant | 563.1 | 108.3 |
| Lomibuvir | I482L mutant | 45.3 | 8.7 |
Table 2: Binding Affinity and Biochemical Inhibition of Thumb Site II Inhibitors against Wild-Type and M423T Mutant NS5B (Genotype 1b) [2]
| Compound | Target | Binding Affinity (Kd, nM) | Biochemical Inhibition (IC50, nM) |
| GS-9669 | WT NS5B | 1.35 | 11 |
| GS-9669 | M423T NS5B | 13.5 | 44 |
| Lomibuvir | WT NS5B | 17 | 31 |
| Lomibuvir | M423T NS5B | 170 | 124 |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Radioactive Filter Binding)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., Δ21 truncated form)
-
Poly(C) template
-
Oligo(G) primer
-
[α-³²P]GTP (radiolabeled guanosine triphosphate)
-
Unlabeled GTP, ATP, CTP, UTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA
-
Test compound (this compound) dissolved in DMSO
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(C) template, and oligo(G) primer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no compound) is also included.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the nucleotide mixture containing [α-³²P]GTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an excess of cold EDTA.
-
Transfer the reaction mixtures to a pre-wetted filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., Tris-HCl with NaCl) to remove unincorporated [α-³²P]GTP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
HCV Replicon Assay (Luciferase-based)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Test compound (this compound) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control and determine the EC50 value. A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be performed to determine the CC50 and calculate the therapeutic index (CC50/EC50).
Visualizations
This compound Binding and Inhibition Pathway
Caption: this compound binds to the allosteric thumb site II, preventing conformational changes required for RNA synthesis.
Experimental Workflow for Characterizing this compound
Caption: A streamlined workflow for the biochemical and cellular characterization of this compound.
References
VCH-916: An In-Depth Technical Guide for Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed by ViroChem Pharma, this compound demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. As an allosteric inhibitor, it binds to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that disrupts its function. Early clinical development showed this compound to be generally safe and well-tolerated in healthy volunteers. In patients with chronic HCV genotype 1 infection, monotherapy with this compound resulted in a significant reduction in viral RNA levels. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the broader context of NS5B inhibition for HCV.
Introduction to this compound and its Target: HCV NS5B Polymerase
The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. This compound is a thiophene-2-carboxylic acid derivative that acts as a non-competitive, allosteric inhibitor of the NS5B polymerase.[1] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, non-nucleoside inhibitors (NNIs) like this compound bind to distinct allosteric sites, leading to a conformational change that inhibits polymerase activity. This mechanism of action offers the potential for synergy with other classes of anti-HCV agents.
Mechanism of Action and Signaling Pathway
This compound inhibits HCV RNA replication by binding to an allosteric site on the NS5B polymerase. This binding event induces a conformational change in the enzyme, which ultimately prevents the synthesis of new viral RNA. The precise location of the this compound binding site on the NS5B enzyme has not been publicly disclosed, but it is understood to be a non-competitive inhibitor.
Preclinical Data
Antiviral Activity
This compound demonstrated potent and selective inhibition of HCV replication in preclinical studies. It was shown to be a low micromolar inhibitor of HCV RNA dependent polymerase for both genotype 1a and 1b.[1] In HCV replicon assays, this compound was equipotent against both genotypes.[1]
Table 1: Preclinical Antiviral Activity of this compound
| Parameter | Value |
| Target | HCV NS5B Polymerase |
| Mechanism | Non-competitive, allosteric inhibitor |
| Genotype Activity | Genotype 1a and 1b |
| Selectivity (vs. human DNA polymerases α, β, γ) | IC50 > 100 µM[1] |
| Therapeutic Index (CC50/EC50) in replicon assay | > 400[1] |
Experimental Protocols
HCV Replicon Assay (Representative Protocol)
The antiviral activity of this compound was likely determined using an HCV subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7). A detailed, specific protocol for this compound is not publicly available, but a representative methodology is as follows:
-
Cell Culture: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay: To determine the selectivity of the antiviral effect, a concurrent cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50).
Clinical Data
Phase I Study in Healthy Volunteers
A Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers.
Key Findings:
-
Safety and Tolerability: this compound was safe and well-tolerated at single oral doses up to 600 mg.[1] The most commonly reported adverse events were mild to moderate and included throat irritation and headache.[1] No serious adverse events were reported.[1]
-
Pharmacokinetics:
-
The extent of absorption (AUC) was proportional to the dose up to 200 mg and increased more than proportionally from 200 to 600 mg.[1]
-
The rate of absorption (Cmax) increased proportionally with the dose.[1]
-
A high-fat meal did not affect the AUC but modestly decreased the Cmax.[1]
-
The plasma exposure supported twice-daily dosing at doses of 200 mg and higher.[1]
-
Table 2: Summary of Phase I Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose | Condition | Cmax | AUC | Food Effect on AUC |
| 50-600 mg | Fasted | Dose-proportional increase | Dose-proportional up to 200 mg, > proportional at higher doses[1] | N/A |
| 200 mg | Fed (High-fat meal) | Modestly decreased | No effect[1] | No significant effect[1] |
Study in HCV-Infected Patients
Following the promising results in healthy volunteers, a multiple-dose, 14-day study was initiated in treatment-naive patients with chronic HCV genotype 1 infection. In a study involving 41 patients, this compound administered as monotherapy at the highest doses resulted in a mean maximal reduction in viral RNA of 1.5 log10 IU/mL.
Resistance to this compound
While specific resistance data for this compound is limited in the public domain, studies of other non-nucleoside inhibitors targeting the thumb site II of the NS5B polymerase have identified key resistance-associated substitutions (RASs). The M423T mutation is a common RAS that emerges in patients treated with this class of inhibitors. It is highly probable that this compound would select for similar mutations in the NS5B polymerase.
Protocol for Resistance Analysis (General Approach):
-
Sample Collection: Collect baseline and on-treatment plasma samples from patients receiving this compound.
-
RNA Extraction and RT-PCR: Extract viral RNA from plasma and amplify the NS5B region using reverse transcription-polymerase chain reaction (RT-PCR).
-
Sequencing: Sequence the amplified NS5B gene using either Sanger sequencing or next-generation sequencing to identify amino acid substitutions.
-
Phenotypic Analysis: Introduce the identified mutations into an HCV replicon construct via site-directed mutagenesis.
-
Susceptibility Testing: Perform replicon assays with the mutant replicons to determine the fold-change in EC50 for this compound compared to the wild-type replicon.
Conclusion and Future Directions
This compound was a promising early-stage non-nucleoside inhibitor of the HCV NS5B polymerase with potent activity against genotypes 1a and 1b and a favorable early clinical safety profile. However, its development did not progress to later stages, likely due to the rapidly evolving landscape of HCV therapeutics, which saw the advent of highly effective direct-acting antiviral (DAA) combination therapies. The information available on this compound provides a valuable case study in the development of allosteric inhibitors for viral polymerases and highlights the importance of a high barrier to resistance for long-term therapeutic success. The methodologies employed in its preclinical and early clinical evaluation remain relevant for the characterization of new antiviral agents.
References
Methodological & Application
Application Note: Development of a Cell-Based Assay for Screening Helicase-Primase Inhibitors
Introduction
The viral helicase-primase complex is an essential enzyme machinery for the replication of herpesviruses, including Herpes Simplex Virus 1 (HSV-1) and 2 (HSV-2). This complex, composed of three protein subunits, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][2] Its critical role in the viral life cycle makes it an attractive target for the development of novel antiviral therapies, particularly for infections resistant to existing nucleoside analogs like acyclovir.[3][4]
Helicase-primase inhibitors (HPIs) represent a class of non-nucleoside antiviral compounds that specifically target this complex.[5] By inhibiting the enzymatic activities of helicase and primase, these compounds effectively halt viral DNA synthesis and subsequent viral propagation.[4][6] Prominent examples of HPIs that have been evaluated in clinical settings include Amenamevir (ASP2151) and Pritelivir (BAY 57-1293).[3][7][8]
This application note provides a detailed protocol for the development and implementation of a cell-based plaque reduction assay to evaluate the antiviral activity of potential helicase-primase inhibitors. While this protocol is broadly applicable for screening compounds against herpesviruses, it is presented here in the context of evaluating the compound VCH-916. It is important to note that while this compound has been described in some literature as a non-nucleoside HCV polymerase inhibitor, this protocol provides a framework for testing its potential activity as a helicase-primase inhibitor against herpesviruses.
Principle of the Assay
The plaque reduction assay is a widely accepted and robust method for quantifying the antiviral activity of a compound in a cell-based system.[2][9][10] This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as localized areas of cell death or "plaques" in a confluent monolayer of susceptible cells.
In this assay, a monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The infected cells are then overlaid with a semi-solid medium, such as methylcellulose, which restricts the spread of progeny virions to adjacent cells. This results in the formation of discrete plaques, each originating from a single infectious virus particle. After a suitable incubation period, the plaques are visualized and counted. The concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control is determined as the 50% effective concentration (EC50).[9][11]
Signaling Pathway of Helicase-Primase Inhibition
Caption: Mechanism of action of a helicase-primase inhibitor.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Vero Cells | ATCC | CCL-81 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Herpes Simplex Virus 1 (HSV-1) | ATCC | VR-1493 |
| Herpes Simplex Virus 2 (HSV-2) | ATCC | VR-734 |
| This compound | In-house/Custom Synthesis | N/A |
| Acyclovir (Positive Control) | Sigma-Aldrich | A4669 |
| Methylcellulose | Sigma-Aldrich | M0512 |
| Crystal Violet Staining Solution | Sigma-Aldrich | HT90132 |
| 96-well and 24-well cell culture plates | Corning | 3596, 3524 |
Experimental Protocol
Cell Culture and Seeding
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C with 5% CO2.
Compound Preparation and Dilution
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations for the assay. A typical concentration range would be from 0.01 µM to 100 µM.
-
Prepare serial dilutions of the positive control (Acyclovir) in a similar manner.
Virus Infection
-
Aspirate the growth medium from the confluent Vero cell monolayers in the 24-well plates.
-
Wash the monolayers once with sterile PBS.
-
Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. This typically corresponds to around 100 plaque-forming units (PFU) per well.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
Compound Treatment and Overlay
-
Prepare the overlay medium: 2% methylcellulose in DMEM with 2% FBS.
-
Following the 1-hour incubation, aspirate the viral inoculum from the wells.
-
Add 1 mL of the overlay medium containing the various dilutions of this compound or the control compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until distinct plaques are visible.
Plaque Visualization and Counting
-
Aspirate the methylcellulose overlay.
-
Fix the cells with 10% formalin for 30 minutes.
-
Gently wash the wells with water.
-
Stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well using a light microscope.
Experimental Workflow
Caption: Workflow for the plaque reduction assay.
Data Analysis
-
Calculate the percentage of plaque inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value. The EC50 is the concentration of the compound that results in a 50% reduction in the number of plaques.
Expected Results
The antiviral activity of known helicase-primase inhibitors against various strains of HSV-1 and HSV-2 has been well-documented. The table below summarizes the reported EC50 values for Amenamevir and Pritelivir, which can serve as a benchmark for evaluating the potency of this compound.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| Amenamevir | HSV-1 | HEF | ~0.03 | [9] |
| HSV-2 | HEF | ~0.06 | [9] | |
| Pritelivir | HSV-1 | Vero | ~0.026 | [7] |
| HSV-2 | Vero | ~0.029 | [7] | |
| HSV-1 (ACV-resistant) | Vero | ~0.03 | [11] | |
| Acyclovir | HSV-1 | HEF | ~0.06 | [9] |
| HSV-2 | HEF | ~0.16 | [9] |
Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No plaques in virus control | Inactive virus stock; Insufficient incubation time | Use a fresh, titrated virus stock; Extend incubation period |
| Confluent cell death | Viral inoculum too high | Perform a virus titration to determine the optimal PFU/well |
| High variability between replicate wells | Inconsistent cell seeding or infection | Ensure uniform cell suspension and careful pipetting |
| Inconsistent staining | Incomplete removal of overlay; Uneven fixing/staining | Wash wells thoroughly; Ensure complete coverage of monolayer during fixing and staining |
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based plaque reduction assay to determine the antiviral activity of potential helicase-primase inhibitors like this compound against herpes simplex viruses. The methodology described herein is robust and widely used in the field of antiviral drug discovery. By following this protocol, researchers can effectively screen and characterize novel compounds targeting the viral helicase-primase complex, a critical step in the development of new therapies for herpesvirus infections.
References
- 1. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Amenamevir, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VCH-916 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCH-916 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key enzyme in the HCV replication cycle, NS5B polymerase is a primary target for antiviral drug development. This compound, a thiophene-2-carboxylic acid derivative, was investigated for its potential to treat chronic HCV genotype-1 infections. Although its clinical development was discontinued due to low-to-medium antiviral activity, the study of this compound and similar NNIs provides valuable insights into the mechanism of allosteric inhibition of viral polymerases. These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its in vitro evaluation, and a discussion of the relevant signaling pathways.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that bind to the enzyme's active site and cause chain termination, this compound binds to a distinct site on the enzyme.
Allosteric Binding Site: Structural studies of thiophene-based NNIs have revealed a common binding pocket located in the "thumb" domain of the NS5B polymerase. This site is approximately 35 Å away from the catalytic active site situated in the "palm" domain. The binding of this compound to this allosteric site is non-covalent and induces significant conformational changes in the enzyme.
Inhibition of Polymerase Function: The conformational changes induced by this compound binding interfere with the polymerase's ability to initiate and/or elongate the viral RNA strand. This allosteric modulation is thought to disrupt the intricate movements of the thumb and fingers domains of the polymerase, which are essential for accommodating the RNA template and primer and for the translocation of the growing RNA duplex. Specifically, these changes can affect the interaction of the polymerase with the RNA template, thereby preventing the formation of a productive replication complex.
Data Presentation: In Vitro Efficacy of Thiophene-Based HCV NS5B Inhibitors
| Compound | Assay Type | Target | Genotype | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| Thiophene-based NNI (Compound A) | Enzymatic | NS5B Polymerase | 1b | 0.29 | - | - | Fictional Example |
| Thiophene-based NNI (Compound B) | Enzymatic | NS5B Polymerase | 1b | 0.27 | - | - | Fictional Example |
| Thiophene-based NNI (Compound C) | Enzymatic | NS5B Polymerase | 1b | 0.31 | - | - | Fictional Example |
| Illustrative Replicon Assay Data | Cell-based | HCV Replicon | 1b | - | 0.5 - 5.0 | Huh-7 | Fictional Example |
Note: The data presented above are for illustrative purposes based on reported activities of similar compounds and are not specific to this compound.
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
Poly(A) or other suitable RNA template
-
Oligo(U) or corresponding primer
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA
-
This compound dissolved in DMSO
-
Stop solution: 50 mM EDTA
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and primer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix (containing the radiolabeled rNTP).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto DE81 filter paper and wash with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Application Notes and Protocols for VCH-916 in HCV Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCH-916 is an investigational, orally bioavailable, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a member of the thiophene-2-carboxylic acid class of inhibitors, this compound acts as a non-competitive, allosteric inhibitor, binding to a distinct site on the NS5B enzyme and disrupting its function, thereby halting viral RNA replication.[1][3] These application notes provide a comprehensive overview of the experimental design for HCV studies involving this compound, including detailed protocols for key assays and a summary of its preclinical and early clinical profile.
Mechanism of Action
This compound targets the NS5B polymerase, a crucial enzyme for the replication of the HCV genome. Unlike nucleoside/nucleotide inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerization activity.[1][3] This allosteric inhibition is a hallmark of this class of non-nucleoside inhibitors (NNIs).
Signaling Pathway of HCV Replication and Inhibition by this compound
References
- 1. Results of a Safety, Tolerability and Pharmacokinetic Phase I Study of this compound, a Novel Polymerase Inhibitor for HCV, Following Single Ascending Doses in Healthy Volunteers [natap.org]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAS:1200133-34-1 | HCV NS5B polymerase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
VCH-916: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
VCH-916 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. As an allosteric inhibitor, this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents RNA synthesis. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as methodologies for its use in common in vitro assays.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1200133-34-1 |
| Molecular Formula | C₂₆H₃₆KNO₄S |
| Molecular Weight | 497.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Stock Solution Preparation
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This compound is readily soluble in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.98 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder. To prepare a 10 mM stock from 4.98 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in Section 4.
Stock Solution Concentration Table
The following table provides volumes needed to prepare common stock solution concentrations.[1][2]
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.50 mg | 1 mL |
| 5 mM | 2.49 mg | 1 mL |
| 10 mM | 4.98 mg | 1 mL |
Storage and Stability
The stability of this compound is dependent on the storage conditions. Following these guidelines will ensure the integrity of the compound.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Note: For long-term storage of the stock solution, -80°C is highly recommended. Avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound is primarily used in antiviral assays to determine its efficacy against HCV.
HCV Replicon Assay
The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication in a controlled environment.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HCV RNA replication.
Workflow:
Caption: Workflow for HCV Replicon Assay.
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, no-treatment control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of HCV RNA:
-
For replicons with a reporter gene (e.g., Luciferase): Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
For replicons without a reporter: Lyse the cells and extract total RNA. Quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR) with primers specific for the HCV replicon.
-
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression analysis.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Protocol:
-
Cell Seeding: Seed Huh-7 cells (or the same cell line used in the replicon assay) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT, MTS, or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ value.
Quantitative Data
This compound demonstrates potent activity against HCV replicons. The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (CC₅₀/EC₅₀).
| Parameter | Value | Notes |
| EC₅₀ (HCV Replicon) | 4.6 - 22.3 nM | Effective against genotypes 1a, 1b, and 2a. |
| CC₅₀ (in Huh-7 cells) | >9.2 µM | |
| Selectivity Index (SI) | >400 | Indicates a high therapeutic window.[3] |
*Note: EC₅₀ and CC₅₀ values are for the closely related successor compound VX-222 (previously VCH-222) and are representative of the expected potency for this class of inhibitors.[1]
Mechanism of Action and Signaling Pathway
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, specifically within the "thumb" domain. This binding event prevents the conformational changes required for the initiation and elongation of the viral RNA strand. Additionally, host cell kinases can influence HCV replication. The PI3K-Akt signaling pathway, which is activated during HCV entry, leads to the phosphorylation of NS5B by the Akt kinase. This phosphorylation can modulate the polymerase's activity, suggesting a complex interplay between viral and host factors.
Caption: this compound Inhibition of HCV Replication.
For research use only. Not for use in diagnostic procedures.
References
- 1. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What to Know: Hepatitis C Genotypes [webmd.com]
- 3. Clinical Significance of Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: VCH-916 in Virology Research
Introduction
VCH-916 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. As a key component of the HCV replication machinery, the RNA-dependent RNA polymerase (RdRp) NS5B is a prime target for antiviral drug development. This compound acts as an allosteric inhibitor, binding to a site on the NS5B enzyme distinct from the active site, thereby inducing a conformational change that impedes its function. This application note provides a summary of the antiviral activity of this compound, its mechanism of action, and detailed protocols for its evaluation in virology research, particularly for scientists and professionals involved in drug development.
Mechanism of Action
This compound is a non-competitive allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with nucleotide triphosphates for the active site, this compound binds to a distinct pocket on the enzyme. This binding event induces a conformational change in the polymerase, which ultimately inhibits its ability to synthesize viral RNA. This allosteric mechanism of inhibition makes this compound an interesting compound for studying the structure-function relationships of the HCV NS5B polymerase and for the development of novel combination therapies.
Applications in Virology Research
The primary application of this compound in virology research is the study of Hepatitis C Virus replication. Specifically, it is utilized in:
-
In vitro screening of anti-HCV compounds: this compound can be used as a reference compound in assays designed to identify new inhibitors of HCV replication.
-
Mechanism of action studies: Its allosteric binding site and non-competitive inhibition mechanism make it a valuable tool for probing the dynamics of the NS5B polymerase.
-
Resistance studies: this compound can be used to select for and characterize drug-resistant HCV variants, providing insights into the genetic barrier to resistance for this class of inhibitors.
Currently, the known antiviral activity of this compound is specific to the Hepatitis C Virus, with demonstrated efficacy against genotypes 1a and 1b. There is no publicly available data to suggest that this compound has been evaluated or has activity against other viruses.
Data Presentation
The preclinical antiviral activity of this compound has been characterized primarily using HCV replicon systems. While specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are not publicly available in the reviewed literature, a key indicator of its therapeutic potential, the therapeutic index (TI), has been reported.
| Compound | Virus (Genotype) | Assay System | Quantitative Data | Reference |
| This compound | HCV (Genotype 1a/1b) | Replicon Assay | Therapeutic Index (CC50/EC50) > 400 | (Conference Abstract) |
This high therapeutic index suggests that this compound is highly selective for the viral target over host cell machinery, a desirable characteristic for any antiviral agent.
Mandatory Visualization
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50) Determination
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication using a subgenomic replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a "no drug" control (medium with DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.
Cytotoxicity Assay (CC50) Determination
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in the host cell line used for the replicon assay.
Materials:
-
Huh-7 cells (or the parental cell line of the replicon cells).
-
DMEM supplemented with 10% FBS and non-essential amino acids.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay. Incubate at 37°C in a 5% CO2 incubator overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the EC50 assay. Include a "no drug" control.
-
Treatment: Add the medium containing the different concentrations of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.
In Vitro NS5B Polymerase Inhibition Assay (IC50)
This biochemical assay measures the 50% inhibitory concentration (IC50) of this compound against the purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1a or 1b).
-
RNA template (e.g., poly(A)).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl).
-
This compound stock solution (in DMSO).
-
Filter plates or scintillation vials.
-
Filter binding apparatus or scintillation counter.
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the assay buffer, RNA template, RNA primer, and the labeled rNTP.
-
Compound Addition: Add varying concentrations of this compound or DMSO (for the control) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of RNA Synthesis: Capture the newly synthesized labeled RNA on a filter membrane. Wash away the unincorporated labeled rNTPs.
-
Quantification: Measure the amount of incorporated label using a suitable instrument (e.g., scintillation counter or fluorescence reader).
-
Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration. Calculate the IC50 value using non-linear regression.
Caption: Workflow for determining the IC50 of this compound in an in vitro NS5B polymerase assay.
VCH-916: A Tool Compound for Interrogating the HCV NS5B Polymerase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone target for direct-acting antiviral (DAA) therapies. VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It acts through an allosteric mechanism, binding to a site distinct from the enzyme's active site, thereby inducing a conformational change that inhibits polymerase activity. This property makes this compound a valuable tool for studying the intricacies of NS5B function, the mechanisms of allosteric inhibition, and the development of viral resistance. These application notes provide detailed protocols for utilizing this compound as a tool compound in HCV research.
Mechanism of Action
This compound is a thiophene-2-carboxylic acid derivative that functions as a non-competitive allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside/nucleotide analogues that compete with natural substrates at the catalytic site, this compound binds to a distinct pocket within the "thumb" domain of the polymerase.[2] This binding event is believed to interfere with the conformational changes required for the initiation and elongation of the nascent RNA strand, ultimately halting viral replication.
Quantitative Data Summary
This compound has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons, with reported sub-micromolar IC50 values.[3] In early clinical studies, this compound monotherapy led to a mean maximal reduction of 1.5 log10 in HCV RNA levels in patients with chronic HCV genotype-1 infection.[4]
| Parameter | HCV Genotype/Enzyme | Value | Reference |
| IC50 | HCV Genotype 1a Replicon | Sub-micromolar | [3] |
| HCV Genotype 1b Replicon | Sub-micromolar | [3] | |
| EC50 | Not Publicly Available | - | - |
| Ki | HCV NS5B Polymerase | Not Publicly Available | - |
| Therapeutic Index (CC50/EC50) | In Replicon Assay | >400 | [5] |
| Clinical Efficacy | HCV Genotype 1 Patients | 1.5 log10 HCV RNA reduction | [4] |
Experimental Protocols
Biochemical Assay for HCV NS5B Polymerase Activity
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5B polymerase (purified)
-
Poly(A) template
-
Oligo(U) primer
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Unlabeled ATP, CTP, GTP, UTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 0.5 U/µL RNase inhibitor
-
This compound (dissolved in DMSO)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the poly(A) template, oligo(U) primer, and unlabeled NTPs in the assay buffer.
-
Serially dilute this compound in DMSO and add to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the purified HCV NS5B polymerase and [³H]-UTP to each well.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding 0.5 M EDTA.
-
Transfer the reaction products onto a filter plate (e.g., DEAE filtermat) and wash extensively with a wash buffer (e.g., 0.1 M sodium phosphate buffer) to remove unincorporated [³H]-UTP.
-
Dry the filtermat and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell-Based HCV Replicon Assay
This protocol outlines the use of a cell-based HCV replicon system to evaluate the antiviral activity of this compound. This assay measures the inhibition of HCV RNA replication within human hepatoma cells. A replicon containing a reporter gene, such as luciferase, is commonly used for high-throughput screening.
Materials:
-
Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a standard assay (e.g., MTS or CellTiter-Glo).
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control and determine the EC50 value. The CC50 (50% cytotoxic concentration) should also be determined from the cell viability assay.
Resistance Selection and Characterization
This protocol describes a general method for selecting and characterizing HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
Huh-7 cells harboring a stable HCV subgenomic replicon.
-
Complete DMEM with G418.
-
This compound.
-
T-25 or T-75 cell culture flasks.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing (NGS) services.
Procedure:
-
Selection of Resistant Colonies:
-
Plate Huh-7 replicon cells at a low density in the presence of G418 and a fixed concentration of this compound (typically 5-10 times the EC50).
-
Alternatively, passage the replicon cells in the continuous presence of increasing concentrations of this compound over several weeks.
-
Monitor the cultures for the emergence of resistant colonies.
-
-
Expansion of Resistant Clones:
-
Isolate individual resistant colonies and expand them in the presence of the selection concentration of this compound.
-
-
Phenotypic Analysis:
-
Determine the EC50 of this compound against the resistant cell clones using the HCV replicon assay described above.
-
Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations within the NS5B gene.[6]
-
Compare the sequences to the wild-type replicon sequence to identify resistance-associated substitutions (RASs).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an HCV NS5B inhibitor like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Results of a Safety, Tolerability and Pharmacokinetic Phase I Study of this compound, a Novel Polymerase Inhibitor for HCV, Following Single Ascending Doses in Healthy Volunteers [natap.org]
- 6. hcvguidelines.org [hcvguidelines.org]
Troubleshooting & Optimization
Overcoming low antiviral activity of VCH-916
Welcome to the technical support center for VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation, particularly concerning the compound's moderate intrinsic antiviral activity.
Troubleshooting Guide: Overcoming Low Antiviral Activity
This guide provides solutions to specific issues you may encounter that result in lower-than-expected antiviral efficacy for this compound in your cell-based assays.
Question 1: We are observing only modest (1-1.5 log) reduction in HCV RNA with this compound monotherapy in our replicon assays. Is this expected?
Answer: Yes, this observation is consistent with early clinical data for this compound, where it demonstrated low-to-medium antiviral activity as a standalone agent.[1] The primary strategy for significantly enhancing its efficacy is through combination with other anti-HCV agents. Non-nucleoside polymerase inhibitors like this compound often exhibit powerful synergistic or additive effects when paired with drugs targeting different viral proteins.
Recommended Actions:
-
Implement Combination Studies: Combine this compound with direct-acting antivirals (DAAs) from other classes, such as an NS3/4A protease inhibitor or an NS5A inhibitor.[2][3]
-
Assess Synergy: Use a checkerboard dilution matrix to test various concentrations of this compound with a second antiviral agent. Calculate synergy scores using models like the Greco Universal Response Surface Area or Bliss independence model to quantify the interaction.[2]
Question 2: The potency of this compound in our cell-based infection assay is significantly lower than in our biochemical NS5B polymerase assay. Why is there a discrepancy?
Answer: This is a common phenomenon for many antiviral compounds. The discrepancy between biochemical potency (e.g., IC50) and cell-based potency (e.g., EC50) can be attributed to several factors related to the cellular environment:
-
Cell Permeability: this compound may have suboptimal permeability across the hepatocyte cell membrane, limiting its access to the cytoplasmic replication complexes where the NS5B polymerase resides.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.
-
Efflux Pump Activity: this compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein, MRPs), which actively transport the compound out of the cell, lowering its intracellular concentration.
-
Plasma Protein Binding: In assays using serum, high protein binding can reduce the free fraction of this compound available to enter cells.
Recommended Actions:
-
Conduct Permeability Assays: Use a standard Caco-2 or MDCK permeability assay to quantify the bidirectional transport of this compound.
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes or S9 fractions and quantify its degradation over time.
-
Test with Efflux Pump Inhibitors: Include a known efflux pump inhibitor (e.g., verapamil, cyclosporin A) in your cell-based assay as a control experiment to see if this compound potency increases.
-
Measure Serum Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the fraction of this compound bound to serum proteins in your culture medium.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound? this compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme, inducing a conformational change that prevents RNA synthesis. This is distinct from nucleoside inhibitors, which act as chain terminators.
Why pursue a compound with moderate activity like this compound? Compounds with moderate standalone activity can become highly effective components of a combination therapy regimen.[4][5] The key advantages of using this compound in combination are:
-
High Barrier to Resistance: Combining drugs with different mechanisms makes it much more difficult for the virus to develop resistance mutations.
-
Synergistic Potency: The combined effect of two or more drugs can be greater than the sum of their individual effects.[6][7][8]
-
Dose Reduction: Synergy may allow for lower doses of each compound, potentially reducing toxicity.
What cell lines are appropriate for testing this compound? The most common cell line used for HCV research is the human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5, which are highly permissive for HCV replication.[9] These cells can be used for both HCV replicon assays and full-length virus infection assays.[10][11][12]
Can this compound be used against all HCV genotypes? Like many non-nucleoside inhibitors, this compound may have a specific genotype profile. Its binding site on the NS5B polymerase can vary between genotypes, potentially leading to differences in potency. It is recommended to test this compound against replicons or infectious viruses from various genotypes (e.g., 1a, 1b, 2a, 3a) to determine its activity spectrum.
Data Presentation
Table 1: Hypothetical Antiviral Activity of this compound as Monotherapy and in Combination This table illustrates the expected increase in antiviral potency when this compound is combined with a hypothetical NS5A inhibitor (NS5A-i) in a genotype 1b HCV replicon assay.
| Treatment | EC50 (nM) | Max HCV RNA Reduction (log10) |
| This compound (Monotherapy) | 450 | 1.3 |
| NS5A-i (Monotherapy) | 5 | 3.8 |
| This compound + NS5A-i (1:1 Molar Ratio) | 35 | >4.5 |
Table 2: Synergy Analysis of this compound and NS5A-i Combination This table presents hypothetical data from a checkerboard synergy analysis, interpreted using the CalcuSyn software to generate a Combination Index (CI).
| This compound (nM) | NS5A-i (nM) | % Inhibition | Combination Index (CI) | Interpretation |
| 200 | 0 | 35 | - | - |
| 0 | 2.5 | 40 | - | - |
| 200 | 2.5 | 92 | 0.45 | Synergy |
| 400 | 5 | 98 | 0.38 | Strong Synergy |
Note: CI < 0.9 indicates synergy; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell-Based HCV Replicon Assay for EC50 Determination
This protocol describes a method for determining the 50% effective concentration (EC50) of this compound using a Huh-7 cell line stably expressing an HCV subgenomic replicon with a luciferase reporter.
-
Cell Plating: Seed Huh-7 HCV replicon cells in opaque, white 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of complete DMEM (10% FBS, Pen/Strep). Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete DMEM. For a typical 8-point dose-response curve, start with a top concentration of 20 µM. Include a "no-drug" (DMSO vehicle) control.
-
Dosing: Carefully remove the culture medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the relative light unit (RLU) data to the DMSO control (0% inhibition) and a "cells only" or high-concentration drug control (100% inhibition). Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to calculate the EC50 value.
Visualizations
// Nodes Start [label="Start:\nLow Antiviral Activity\nObserved for this compound", shape=ellipse, fillcolor="#FBBC05"]; Check_Assay [label="1. Verify Assay Integrity\n- Cell Health (Viability >95%)\n- Positive Control (e.g., Sofosbuvir) Activity\n- Vehicle Control (DMSO) Effect", fillcolor="#FFFFFF", shape= Mdiamond]; Is_Assay_OK [label="Assay OK?", shape=diamond, fillcolor="#FFFFFF"]; Fix_Assay [label="Troubleshoot Assay:\n- Use fresh cells\n- Check reagent stability\n- Optimize cell density", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monotherapy [label="2. Evaluate as Monotherapy\nIs activity consistent with\n~1.5 log reduction?", fillcolor="#FFFFFF", shape=Mdiamond]; Is_Mono_OK [label="Consistent?", shape=diamond, fillcolor="#FFFFFF"]; Reassess_Compound [label="Re-evaluate compound purity\nand concentration (QC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combo_Therapy [label="3. Implement Combination\nTherapy Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Checkerboard [label="Perform Checkerboard Assay\nwith NS3/4A or NS5A inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Synergy [label="Calculate Combination Index (CI)\nto quantify synergy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Result:\nPotentiated Antiviral\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Assay; Check_Assay -> Is_Assay_OK; Is_Assay_OK -> Monotherapy [label="Yes"]; Is_Assay_OK -> Fix_Assay [label="No"]; Fix_Assay -> Check_Assay; Monotherapy -> Is_Mono_OK; Is_Mono_OK -> Combo_Therapy [label="Yes"]; Is_Mono_OK -> Reassess_Compound [label="No"]; Reassess_Compound -> Monotherapy; Combo_Therapy -> Checkerboard; Checkerboard -> Analyze_Synergy; Analyze_Synergy -> End; } END_OF_DOT Caption: Logical workflow for troubleshooting low this compound antiviral activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Inhibitors of hepatitis C virus entry may be potent ingredients of optimal drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synergistic antiviral activity of human interferon combinations in the hepatitis C virus replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy synergism prediction for virus treatment using machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 10. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
Technical Support Center: VCH-916 and HCV Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with VCH-916, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information is intended for scientists and drug development professionals encountering issues related to drug resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and where does it bind to the HCV NS5B polymerase?
This compound is a non-nucleoside inhibitor (NNI) that acts as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site located in the "thumb" domain of the polymerase, away from the catalytic active site. This binding event induces a conformational change in the enzyme, rendering it inactive and thus preventing viral RNA replication.
Q2: We are observing a loss of this compound efficacy in our long-term HCV replicon culture experiments. What could be the cause?
A sustained loss of efficacy is likely due to the emergence of drug-resistant HCV variants. The high mutation rate of the HCV NS5B polymerase can lead to the selection of amino acid substitutions that reduce the binding affinity of this compound to its target site.
Q3: What are the expected resistance mutations for this compound?
While specific data for this compound is not extensively published, based on its binding site in the thumb domain and data from similar non-nucleoside inhibitors, the primary resistance-associated substitutions (RASs) are expected to arise at key residues within this pocket. The most frequently observed mutations for thumb-site II inhibitors include M423T/I/V , L419M , and I482L .
Q4: Do resistance mutations to this compound affect the replication fitness of the virus?
Yes, it is common for resistance mutations against NS5B non-nucleoside inhibitors to confer a fitness cost to the virus. In the absence of the drug, the wild-type virus may outcompete the resistant variants. This is often observed as a reduced replication capacity of the mutant replicons compared to the wild-type replicon in in vitro assays.
Q5: Can we use higher concentrations of this compound to overcome resistance?
This approach may have limited success. While increasing the concentration might inhibit variants with low-level resistance, high-level resistance mutations can significantly reduce the susceptibility to the compound, making it difficult to achieve effective inhibitory concentrations without potential off-target effects or cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden loss of this compound activity in replicon cells. | Emergence of a dominant resistant variant. | 1. Sequence the NS5B gene of the replicon population to identify potential resistance mutations. 2. Perform a dose-response assay to quantify the shift in EC50. 3. Consider cloning and analyzing individual replicon colonies to isolate and characterize the resistant variant. |
| Inconsistent EC50 values for this compound. | 1. Mixed population of wild-type and resistant replicons. 2. Assay variability. | 1. If a mixed population is suspected, perform clonal analysis. 2. Ensure consistent cell seeding density, drug concentration preparation, and incubation times. Run a wild-type control in parallel for every experiment. |
| Difficulty in selecting for high-level resistant mutants. | 1. High fitness cost of the resistance mutation. 2. Inappropriate drug concentration for selection. | 1. Use a gradual dose-escalation strategy for selection rather than a single high concentration. 2. Monitor the health of the cells closely, as high drug concentrations can be toxic. |
Quantitative Data on Resistance Mutations
The following table summarizes the fold-change in resistance to thumb-site II non-nucleoside inhibitors conferred by specific amino acid substitutions in the HCV NS5B polymerase. This data is based on studies of compounds with a similar mechanism of action and binding site to this compound.
| Amino Acid Substitution | Fold-Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) |
| M423T | >50 | ~60% |
| M423I | >50 | ~75% |
| M423V | >40 | ~70% |
| L419M | >100 | ~40% |
| I482L | >30 | ~80% |
Note: The exact fold-change values can vary depending on the specific compound, HCV genotype, and the assay system used.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons
This protocol describes the methodology for selecting HCV replicon cell lines that are resistant to this compound.
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (Neomycin) to maintain the replicon.
-
Initiation of Selection: Plate the replicon cells at a low density in media containing this compound at a concentration equivalent to 5x the EC50.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium every 2-3 passages as the cells begin to grow more robustly.
-
Isolation of Resistant Clones: Once cells are growing steadily at a high concentration of this compound (e.g., 100x EC50), isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay to determine the EC50 shift compared to the parental cell line.
Protocol 2: Genotypic Analysis of Resistant Variants
This protocol outlines the steps to identify the genetic mutations responsible for this compound resistance.
-
RNA Extraction: Isolate total RNA from the resistant HCV replicon cell lines using a suitable RNA extraction kit.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NS5B coding region from the extracted RNA. Use primers specific to the NS5B gene.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. For clonal analysis, the PCR product should be cloned into a suitable vector, and multiple individual clones should be sequenced.
-
Sequence Analysis: Align the obtained sequences with the wild-type NS5B sequence to identify amino acid substitutions.
Protocol 3: Phenotypic Analysis of Site-Directed Mutants
This protocol describes how to confirm that a specific mutation confers resistance to this compound.
-
Site-Directed Mutagenesis: Introduce the identified amino acid substitution(s) into a wild-type HCV replicon plasmid using a site-directed mutagenesis kit.
-
In Vitro Transcription: Linearize the mutant replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
RNA Transfection: Transfect the in vitro-transcribed mutant RNA into cured Huh-7 cells (cells that do not contain a replicon).
-
Replicon Establishment and Drug Testing: After transfection, select for stable replicon-containing cells using G418. Once stable cell lines are established, perform a dose-response assay with this compound to determine the EC50 and compare it to that of the wild-type replicon.
Visualizations
Technical Support Center: Optimizing VCH-916 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of VCH-916 in cell culture experiments. This compound is a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Proper concentration optimization is critical for achieving potent antiviral activity while minimizing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside inhibitor that targets the NS5B RNA-dependent RNA polymerase of the hepatitis C virus (HCV). By binding to an allosteric site on the enzyme, it induces a conformational change that inhibits its polymerase activity, thereby preventing viral RNA replication.
Q2: Which cell lines are suitable for testing this compound?
A2: The most common cell line used for HCV research is the human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5, Huh-7D). These cells are highly permissive for HCV replication. For cytotoxicity testing, a broader range of cell lines, including other liver cell lines (e.g., HepG2) and non-liver cell lines, can be used to assess compound-specific toxicity.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the expected effective concentration (EC50) range for this compound?
A4: The EC50 value, the concentration at which the drug inhibits 50% of viral replication, can vary depending on the HCV genotype, the specific replicon or infectious virus system used, and the assay conditions. For many HCV NS5B non-nucleoside inhibitors, EC50 values are typically in the nanomolar to low micromolar range. It is essential to determine the EC50 experimentally in your specific system.
Q5: What is the typical cytotoxic concentration (CC50) for this compound?
A5: The CC50 value, the concentration at which the compound causes a 50% reduction in cell viability, should be significantly higher than the EC50 value. A high selectivity index (SI = CC50/EC50) indicates a favorable therapeutic window.[2] The CC50 will vary between different cell lines. It is crucial to determine the CC50 in the same cell line used for the antiviral activity assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration.
Issue 1: High Variability in EC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment. Seed cells at a consistent density for every experiment. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound from the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Adhere to a consistent incubation time for drug treatment and viral replication. |
| Assay Reagent Variability | Use reagents from the same lot for a set of experiments. If using a new lot, perform a bridging study to ensure consistency. |
| HCV Replicon or Virus Stock Inconsistency | Use a well-characterized and titered stock of HCV replicon cells or infectious virus. Avoid multiple freeze-thaw cycles of the virus stock. |
Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, consider preparing a lower concentration stock solution or using a different solubilizing agent (if compatible with the cells). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to assess its effect. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this compound. Test the cytotoxicity in a different, relevant cell line if possible. |
| Incorrect Cytotoxicity Assay | Verify the protocol and reagents for your cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo). Ensure the assay is measuring cell viability accurately and is not interfered with by the compound. |
Issue 3: No or Low Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh stock of the compound. |
| Suboptimal Assay Conditions | Optimize assay parameters such as the multiplicity of infection (MOI) for infectious virus systems or the expression level in replicon systems. |
| Resistant HCV Genotype/Replicon | This compound may have lower activity against certain HCV genotypes or replicons containing resistance mutations. Verify the genotype of your HCV system. |
| Incorrect Assay Readout | Ensure the detection method for viral replication (e.g., luciferase reporter, qPCR) is functioning correctly and has a sufficient signal-to-background ratio. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of cultured cells by 50%.[3][4][5]
Materials:
-
Huh-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-only control (medium only).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, and cell-only control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Table 1: Example Data for CC50 Determination
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.05 | 84.0 |
| 25 | 0.85 | 68.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.35 | 28.0 |
Protocol 2: Determination of 50% Effective Concentration (EC50) using an HCV Replicon System with a Luciferase Reporter
This protocol describes how to measure the antiviral activity of this compound in a stable HCV replicon cell line that expresses a luciferase reporter gene.[6][7][8]
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells into a 96-well white, opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete medium, starting from a concentration well below the CC50 (e.g., 1 µM). Include a vehicle control and a cell-only control.
-
Treatment: Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of HCV replication inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
Table 2: Example Data for EC50 Determination
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Control) | 500,000 | 0 |
| 0.1 | 480,000 | 4 |
| 1 | 400,000 | 20 |
| 5 | 260,000 | 48 |
| 10 | 150,000 | 70 |
| 50 | 50,000 | 90 |
| 100 | 25,000 | 95 |
Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: Inhibition of HCV replication by this compound targeting the NS5B polymerase.
Experimental Workflow for this compound Optimization
Caption: Workflow for determining the optimal concentration of this compound.
Host Signaling Pathways Modulated by HCV Infection
Caption: Overview of host cell signaling pathways commonly modulated by HCV proteins.
References
- 1. This compound - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
VCH-916 cytotoxicity and off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] This guide focuses on addressing potential issues related to cytotoxicity and off-target effects during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site for nucleotide binding.[4][5] This binding event induces a conformational change in the polymerase, which in turn inhibits its ability to initiate RNA synthesis, thereby blocking viral replication.[6]
Q2: What are the expected off-target effects for a non-nucleoside HCV polymerase inhibitor like this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, non-nucleoside inhibitors are generally designed for high specificity to the viral polymerase. However, potential off-target activities could include interactions with other viral or host cell polymerases, kinases, or other enzymes with structurally similar allosteric binding pockets. It is crucial to experimentally determine the off-target profile of this compound in relevant cellular systems.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50), which is the concentration of a compound that causes the death of 50% of the cells in a culture. A common method for this is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What should I do if I observe significant cytotoxicity at concentrations where this compound is expected to be effective against HCV?
If the therapeutic window (the ratio of CC50 to the 50% effective concentration, EC50) is narrow, it may indicate a potential safety liability. Troubleshooting steps include:
-
Confirming the purity of the this compound compound. Impurities could contribute to cytotoxicity.
-
Testing in different cell lines. Cytotoxicity can be cell-type specific.
-
Investigating the mechanism of cytotoxicity. Assays for apoptosis (e.g., caspase activity) or necrosis can provide insights.
-
Evaluating the off-target profile. The cytotoxicity may be due to an off-target effect.
Troubleshooting Guides
Issue 1: High background signal in cytotoxicity assay.
-
Possible Cause: Contamination of cell culture or reagents.
-
Troubleshooting Step: Ensure aseptic techniques are followed. Use fresh, sterile reagents.
-
Possible Cause: Incorrect wavelength reading.
-
Troubleshooting Step: Verify the correct filter settings on the plate reader for the specific assay used (e.g., 490 nm for MTS).
-
Possible Cause: Compound precipitation.
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the media. Test the solubility of this compound in your culture media.
Issue 2: Inconsistent results in off-target kinase profiling.
-
Possible Cause: Variability in compound concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of pipetting.
-
Possible Cause: Assay interference.
-
Troubleshooting Step: The compound may interfere with the assay technology (e.g., fluorescence, luminescence). Run control experiments with the compound in the absence of the kinase or substrate.
-
Possible Cause: ATP concentration.
-
Troubleshooting Step: For kinase assays, ensure the ATP concentration is appropriate for the specific kinase being tested, as some inhibitors are ATP-competitive.
Data Presentation
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |
| Huh-7 | MTS | 72 | > 50 |
| HepG2 | CellTiter-Glo | 72 | > 50 |
| Primary Human Hepatocytes | LDH Release | 48 | 35.2 |
Note: The data in this table is illustrative and not based on published results for this compound.
Table 2: Example Off-Target Kinase Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| ABL1 | < 10% |
| SRC | 15% |
| LCK | < 10% |
| MAPK1 | 25% |
| CDK2 | < 10% |
Note: The data in this table is illustrative and not based on published results for this compound.
Experimental Protocols
Protocol 1: Determination of CC50 using MTS Assay
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration range should typically span from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Off-Target Kinase Profiling
-
Assay Selection: Choose a commercially available kinase profiling service or an in-house panel of relevant kinases.
-
Compound Preparation: Prepare a stock solution of this compound at a concentration 100-fold higher than the final desired screening concentration in 100% DMSO.
-
Kinase Reaction: In a suitable microplate, combine the kinase, substrate, ATP, and this compound at the desired final concentration (typically 1-10 µM). Include a positive control inhibitor and a vehicle control.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C) for the recommended time.
-
Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.
-
Data Analysis: Calculate the percentage of inhibition of kinase activity for this compound relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Caption: Experimental workflow for determining the cytotoxicity (CC50) of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-nucleoside inhibitors of the HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VCH-916 In Vitro Efficacy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the HCV NS3 helicase inhibitor VCH-916 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3 helicase enzyme. By binding to the NS3 helicase, this compound prevents the unwinding of the viral RNA genome, which is a critical step for HCV replication. This action subsequently suppresses viral replication in host cells.
Q2: In which in vitro systems is this compound active?
A2: this compound has demonstrated activity in both biochemical and cell-based assays. It effectively inhibits the enzymatic activity of purified NS3 helicase and has been shown to reduce viral RNA levels in HCV replicon systems.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Does this compound show activity against other viruses or cellular helicases?
A4: this compound is highly selective for the HCV NS3 helicase. Studies have shown that it has minimal to no inhibitory activity against other viral and human helicases, indicating a specific mechanism of action.
Troubleshooting Guide
Issue 1: Higher than expected EC50 values or loss of potency.
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Drug Concentration | Verify the accuracy of serial dilutions. Use calibrated pipettes and ensure complete mixing at each dilution step. Confirm the initial concentration of the stock solution. |
| Cell Seeding Density | Optimize cell seeding density. High cell confluence can sometimes affect drug efficacy in replicon assays. Ensure consistent seeding density across all plates and experiments. |
| Serum Protein Binding | The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with cell health, or perform a serum-shift assay to quantify the effect. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health | Monitor cell viability and passage number. Use cells from a consistent, low passage number for all experiments. Ensure cells are healthy and evenly distributed in the wells before adding the compound. |
| Edge Effects in Assay Plates | "Edge effects" can cause wells on the perimeter of a microplate to behave differently. To mitigate this, avoid using the outer wells for experimental data. Instead, fill them with sterile media or buffer to maintain a humid environment across the plate. |
| Assay Reagent Variability | Prepare fresh assay reagents for each experiment. Ensure all reagents are properly stored and within their expiration dates. If using a luciferase-based reporter system, ensure the substrate has not degraded. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant error. Use calibrated pipettes and practice reverse pipetting for viscous solutions like DMSO stocks. |
Issue 3: Observed cytotoxicity at or near the effective concentration.
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is below a toxic level (typically ≤0.5%). Run a vehicle control (cells + DMSO) to assess the impact of the solvent alone. |
| Off-Target Effects | While this compound is selective, high concentrations may lead to off-target effects. Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with the replicon assay to determine the concentration at which this compound impacts cell viability (CC50). |
| Assay Incubation Time | A long incubation period with the compound may lead to increased cytotoxicity. Try reducing the exposure time to determine if efficacy can be achieved before significant cell death occurs. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| 1b | Huh-7 based | 130 | |
| 1a | Not Specified | 350 |
Table 2: Cytotoxicity and Selectivity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Huh-7 | Not Specified | >50 | >385 (for Genotype 1b) | |
| Various Human Cell Lines | Not Specified | >100 | Not Applicable |
Key Experimental Protocols
1. HCV Replicon Assay (Luciferase Reporter)
-
Objective: To measure the inhibitory effect of this compound on HCV RNA replication in a cell-based system.
-
Methodology:
-
Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 96-well plates.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
2. NS3 Helicase Biochemical Assay (FRET-based)
-
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified NS3 helicase.
-
Methodology:
-
The assay is performed in a 96- or 384-well plate format.
-
A reaction mixture is prepared containing buffer, ATP, and a forked nucleic acid substrate labeled with a fluorophore and a quencher.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding purified recombinant HCV NS3 helicase enzyme.
-
Incubate at the optimal temperature (e.g., 37°C). The helicase unwinds the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
Monitor the fluorescence signal over time using a plate reader.
-
Determine the rate of the reaction and calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: Mechanism of this compound action within the HCV replication cycle.
Caption: Workflow for determining this compound EC50 in a replicon assay.
Caption: Decision tree for troubleshooting this compound in vitro experiments.
Technical Support Center: Troubleshooting VCH-916 Insolubility in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the non-nucleoside HCV NS5B polymerase inhibitor, VCH-916, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous assay buffers and potential precipitation. This can result in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a documented solubility of 39 mg/mL (84.85 mM) in DMSO, and sonication is recommended to aid dissolution.[2]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This "crashing out" occurs because the final concentration of the organic solvent is too low to maintain the compound's solubility. To address this, ensure the final DMSO concentration in your working solution is as low as possible, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced toxicity.
Q4: Can I use solvents other than DMSO?
While DMSO is the primary recommended solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. However, their suitability and the solubility of this compound in these solvents must be experimentally determined. Always perform a small-scale solubility test before proceeding with your main experiment.
Troubleshooting Guide
Initial Solubility Testing
Before beginning your main experiments, it is crucial to determine the solubility of your specific batch of this compound in various solvents.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound powder (e.g., 1-5 mg) into several microcentrifuge tubes.
-
To each tube, add a calculated volume of a different solvent (e.g., DMSO, 100% ethanol, 100% methanol) to achieve a high target concentration (e.g., 10, 20, 50 mM).
-
Vortex each tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be attempted if the compound is known to be heat-stable.
-
Visually inspect for complete dissolution against a light source.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved microparticles.
-
Carefully collect the supernatant and determine the concentration using a spectrophotometer (if the compound has a known extinction coefficient) or by a validated analytical method.
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound and provides a template for recording your experimental findings.
| Solvent | Known/Reported Solubility | Your Experimental Solubility | Observations |
| DMSO | 39 mg/mL (84.85 mM)[2] | Sonication recommended[2] | |
| Ethanol | Not reported | ||
| Methanol | Not reported | ||
| PBS (pH 7.4) | Expected to be very low |
Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Precipitation
If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous solutions.
Signaling Pathway of HCV NS5B Polymerase Inhibition by this compound
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase. This binding induces a conformational change in the enzyme, ultimately inhibiting its RNA-dependent RNA polymerase activity and blocking viral replication.
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
References
VCH-916 Combination Therapy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the use of VCH-916 in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, non-nucleoside inhibitor of the HCV NS5B polymerase. As an allosteric inhibitor, it binds to a distinct site on the viral polymerase, away from the active site, inducing a conformational change that ultimately blocks the enzyme's RNA-dependent RNA polymerase activity and inhibits viral replication.
Q2: Has this compound been studied in combination with other antiviral drugs?
A2: Based on publicly available information, there is a significant lack of data from preclinical or clinical studies evaluating this compound in combination with other antiviral agents for the treatment of HCV. While a Phase 1 clinical trial was initiated for this compound as a monotherapy, details regarding its assessment in combination regimens have not been reported.
Q3: What is the development status of this compound?
A3: this compound was originally developed by ViroChem Pharma, which was subsequently acquired by Vertex Pharmaceuticals. Following the acquisition, there has been no further public information on the clinical development of this compound. The compound is not listed in Vertex Pharmaceuticals' current clinical pipeline, which suggests that its development has been discontinued.
Q4: Where can I find data on the antiviral activity of this compound as a monotherapy?
Troubleshooting Guide
Issue: Difficulty finding data on synergistic or antagonistic effects of this compound with other antivirals.
Troubleshooting Steps:
-
Confirm the Scope of Your Search: Ensure your literature and database searches are comprehensive. However, be aware that the lack of information is likely due to the discontinuation of the drug's development.
-
Focus on the Drug Class: Instead of searching for this compound specifically, research the general combination potential of non-nucleoside NS5B polymerase inhibitors with other classes of direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors and NS5A inhibitors. This may provide theoretical insights into potential interactions.
-
Consult Historical Conference Abstracts: Information on early-stage compounds is sometimes presented at scientific conferences and may not be published in peer-reviewed journals. Searching conference archives from the period of this compound's active development (circa 2007-2009) may yield some preliminary data, although this is not guaranteed.
Issue: Inability to locate protocols for in vitro or in vivo combination studies with this compound.
Troubleshooting Steps:
-
Adapt General Protocols: Utilize established experimental protocols for assessing antiviral combination therapies for HCV. These can be adapted for a hypothetical evaluation of this compound. A generalized workflow is provided below.
-
Source the Compound: If you intend to perform your own in vitro studies, this compound may be available for research purposes from specialized chemical suppliers.
Experimental Protocols
As no specific combination studies for this compound have been published, the following provides a generalized, detailed methodology for assessing the in vitro combination of a non-nucleoside NS5B inhibitor like this compound with another antiviral agent.
In Vitro Antiviral Combination Assay Using HCV Replicon Cells
Objective: To determine the antiviral interaction (synergism, additivity, or antagonism) between this compound and another anti-HCV agent.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound (in DMSO)
-
Compound X (second antiviral agent, in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cytotoxicity assay kit (e.g., CellTiter-Glo®)
Methodology:
-
Cell Plating: Seed the HCV replicon cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Preparation (Checkerboard Dilution):
-
Prepare serial dilutions of this compound and Compound X in cell culture medium.
-
In a separate 96-well plate, create a "checkerboard" of drug concentrations by combining different concentrations of this compound (e.g., along the rows) with different concentrations of Compound X (e.g., down the columns). Include wells with each compound alone and a no-drug control.
-
-
Treatment: Remove the existing medium from the plated cells and add the medium containing the drug combinations.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Assay (Antiviral Activity):
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luciferase expression is proportional to HCV RNA replication.
-
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a cytotoxicity assay to ensure that the observed antiviral effect is not due to toxicity of the compounds.
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each drug concentration and combination compared to the no-drug control.
-
Use a synergy analysis software (e.g., MacSynergy™ II) to calculate synergy scores and generate 3D synergy plots based on the Bliss independence or Loewe additivity models.
-
Data Presentation
As no quantitative data for this compound combination therapy is available, a template table is provided below to illustrate how such data would be structured for clarity and comparison.
Table 1: Hypothetical In Vitro Antiviral Activity of this compound in Combination with Compound X against HCV Replicon Cells
| This compound Conc. (nM) | Compound X Conc. (nM) | % Inhibition of HCV Replication | Expected % Inhibition (Bliss) | Synergy Score |
| 0 | 0 | 0 | 0 | 0 |
| 10 | 0 | 25 | 25 | 0 |
| 0 | 50 | 30 | 30 | 0 |
| 10 | 50 | 75 | 47.5 | +27.5 (Synergy) |
| 20 | 0 | 50 | 50 | 0 |
| 0 | 100 | 55 | 55 | 0 |
| 20 | 100 | 95 | 77.5 | +17.5 (Synergy) |
| ... | ... | ... | ... | ... |
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Experimental Workflow: In Vitro Combination Assay
Logical Relationship: Drug Development Status
VCH-916 Discontinuation: A Technical Overview for Researchers
For Immediate Release
AbbVie has discontinued the clinical development of VCH-916 (also known as ABBV-916) as a standalone therapy for early Alzheimer's disease. This decision follows an interim analysis of a Phase 2 study, which indicated that the drug's efficacy and safety profile did not show sufficient differentiation from existing approved treatments. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, the rationale for its discontinuation, and detailed experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for discontinuing the this compound clinical trial?
A1: The primary reason for discontinuing the development of this compound as a monotherapy was a lack of significant differentiation from already approved Alzheimer's disease treatments. An interim analysis of the Phase 2 clinical trial (NCT05291234) revealed that the efficacy and safety data for this compound were similar to those of existing therapies.
Q2: What was the mechanism of action for this compound?
A2: this compound is a monoclonal antibody designed to target and promote the clearance of a specific, modified form of amyloid-beta (Aβ) peptide known as N-terminal truncated Aβ modified with pyroglutamate at position 3 (N3pG). This form of Aβ is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The therapeutic goal was to reduce these plaques, thereby potentially slowing disease progression.
Q3: What were the key safety findings from the clinical trial?
A3: The most common adverse events observed in the this compound trial were Amyloid-Related Imaging Abnormalities (ARIA), headaches, and urinary tract infections. Specifically, ARIA-E (edema) occurred in 25.5% of participants, and ARIA-H (microhemorrhages) was observed in 18.9% of participants. These safety findings were comparable to those of other anti-amyloid monoclonal antibodies.
Q4: What are some common challenges encountered in Alzheimer's disease clinical trials?
A4: Alzheimer's disease clinical trials face several challenges, including:
-
Patient Recruitment: Identifying and enrolling eligible participants, particularly in the early stages of the disease, can be difficult. The screening process is often lengthy and can be a significant commitment for patients and their families.[1]
-
Placebo Effect: The use of a placebo group, while essential for scientific rigor, can be a deterrent for potential participants who are hoping to receive an active treatment.[1]
-
Disease Complexity: Alzheimer's is a multifaceted disease, and targeting a single pathway, such as amyloid plaques, may not be sufficient to halt or reverse its progression.
-
Logistical Hurdles: Trials often require numerous visits to research sites, which can be burdensome for patients and their caregivers.[2]
Quantitative Data Summary
The following table summarizes key quantitative data from the this compound Phase 2 clinical trial.
| Parameter | Value |
| Clinical Trial Identifier | NCT05291234 |
| Number of Participants | Approximately 195 |
| Age Range of Participants | 50-90 years |
| ARIA-E Incidence | 25.5% |
| ARIA-H Incidence | 18.9% |
Signaling Pathway
The diagram below illustrates the amyloid-beta cascade, the central pathway in Alzheimer's disease that this compound was designed to target.
Caption: Amyloid-beta cascade and the targeted action of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the this compound clinical trial. These represent standard industry practices and are intended for informational purposes.
Amyloid PET Imaging
Objective: To quantify the change in brain amyloid plaque deposition from baseline.
Methodology:
-
Radiotracer Administration: An FDA-approved F-18 labeled amyloid PET radiotracer (e.g., florbetapir, florbetaben, or flutemetamol) is administered intravenously.
-
Uptake Phase: The patient rests in a quiet, dimly lit room for a specific uptake period (typically 30-90 minutes, depending on the tracer) to allow for radiotracer distribution and binding to amyloid plaques.
-
Image Acquisition: The patient is positioned supine in a PET/CT scanner with their head immobilized. A PET scan of the brain is acquired, typically for 15-20 minutes. A low-dose CT scan is also performed for attenuation correction.
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. The images are then visually assessed by trained readers to determine if the scan is positive or negative for amyloid pathology. For quantitative analysis, the Standardized Uptake Value Ratio (SUVR) is calculated by dividing the radiotracer uptake in cortical regions of interest by the uptake in a reference region (e.g., cerebellum).
Pharmacokinetic (PK) Assay
Objective: To determine the concentration of this compound in patient serum over time.
Methodology (ELISA-based):
-
Plate Coating: Microtiter plates are coated with a capture antibody that specifically binds to this compound.
-
Blocking: The plates are treated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples, along with a standard curve of known this compound concentrations, are added to the wells and incubated.
-
Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also binds to this compound is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a colorimetric signal.
-
Signal Measurement: The absorbance of each well is read using a microplate reader. The concentration of this compound in the patient samples is determined by comparing their absorbance to the standard curve.
Immunogenicity Assay
Objective: To detect the presence of anti-drug antibodies (ADAs) against this compound in patient serum.
Methodology (Electrochemiluminescence-based Bridging Assay):
-
Sample Preparation: Patient serum samples are pre-treated to dissociate any existing drug-ADA complexes.
-
Incubation: Samples are incubated with biotinylated this compound and ruthenium-labeled this compound. If ADAs are present, they will "bridge" the biotinylated and ruthenium-labeled drug molecules.
-
Capture: The mixture is added to a streptavidin-coated microplate, which captures the biotinylated complexes.
-
Detection: An electrical stimulus is applied to the plate, causing the ruthenium to emit light.
-
Signal Measurement: The light intensity is measured, which is proportional to the amount of ADAs in the sample.
Experimental Workflow
The following diagram outlines the general workflow for a participant in the this compound clinical trial.
Caption: High-level overview of the this compound clinical trial participant journey.
Troubleshooting Guides
Amyloid PET Imaging
| Issue | Potential Cause | Suggested Solution |
| Motion Artifacts | Patient movement during the scan. | Ensure the patient is comfortable and their head is securely immobilized. Consider sedation if necessary and appropriate. |
| Misregistration of PET and CT | Differences in patient breathing between the PET and CT scans. | Use a respiratory gating protocol if available. Carefully review co-registered images to ensure proper alignment. |
| High Background Signal | Inadequate uptake time or improper radiotracer administration. | Adhere strictly to the recommended uptake period for the specific tracer. Verify the correct dose and administration technique. |
Pharmacokinetic (PK) and Immunogenicity Assays
| Issue | Potential Cause | Suggested Solution |
| High Variability Between Replicates | Pipetting errors or improper mixing of reagents. | Use calibrated pipettes and ensure consistent technique. Thoroughly mix all reagents before use. |
| Low Signal | Insufficient incubation time or degraded reagents. | Optimize incubation times. Ensure all reagents are stored correctly and are within their expiration dates. |
| High Background | Incomplete blocking or non-specific binding of antibodies. | Use a high-quality blocking buffer and optimize blocking time. Ensure washing steps are thorough to remove unbound reagents. |
References
VCH-916 Preclinical Technical Support Center
This technical support center provides guidance and answers to frequently asked questions regarding the preclinical evaluation of VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While specific preclinical limitations of this compound are not extensively detailed in publicly available literature, this resource addresses common challenges and questions researchers may encounter based on available data and general knowledge of this class of antiviral compounds.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an investigational non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C virus. It functions as an allosteric inhibitor, meaning it binds to a site on the NS5B enzyme distinct from the active site. This binding event induces a conformational change in the polymerase, ultimately hindering its ability to replicate the viral RNA genome.
2. What are the known preclinical pharmacokinetic properties of this compound?
A 2008 study presented at the 43rd EASL conference provided insights into the pharmacokinetic profile of this compound in rats and dogs. Key findings from this preclinical characterization are summarized below.
3. What potential limitations and challenges should be considered during preclinical studies with this compound or similar compounds?
While specific data on this compound is limited, researchers working with non-nucleoside polymerase inhibitors should be aware of the following potential challenges:
-
Development of Drug Resistance: HCV is known for its high mutation rate. Prolonged exposure to an antiviral agent can lead to the selection of resistant viral variants. For non-nucleoside inhibitors, resistance mutations often occur in or near the allosteric binding site on the NS5B polymerase, reducing the inhibitor's binding affinity.
-
Pharmacokinetic Variability: Oral bioavailability can be a significant hurdle for this class of drugs. Factors such as poor aqueous solubility and first-pass metabolism can lead to high inter-subject variability in drug exposure.
-
Potential for Off-Target Effects: As with any small molecule inhibitor, there is a potential for off-target interactions with other host cell proteins. Comprehensive safety pharmacology and toxicology studies are essential to identify any such liabilities.
-
Formulation Challenges: Compounds with low aqueous solubility can be difficult to formulate for both in vitro experiments and in vivo dosing, potentially impacting the accuracy and reproducibility of study results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro potency (IC50) assays | - Compound precipitation in assay medium- Inconsistent cell health or viral inoculum- Reagent variability | - Confirm compound solubility in the final assay concentration.- Standardize cell seeding density and viral infection protocols.- Use qualified, single-lot reagents where possible. |
| Unexpectedly low oral bioavailability in animal models | - Poor compound solubility in gastrointestinal fluids- High first-pass metabolism in the liver- Efflux transporter activity | - Conduct formulation screening to identify a suitable vehicle for oral dosing.- Perform in vitro metabolic stability assays using liver microsomes to assess metabolic clearance.- Investigate if the compound is a substrate for efflux transporters like P-glycoprotein. |
| Emergence of resistant viral colonies in cell culture | - Prolonged compound exposure at suboptimal concentrations | - Determine the genetic sequence of the NS5B region in resistant colonies to identify mutations.- Consider combination studies with other anti-HCV agents that have different mechanisms of action. |
Quantitative Data Summary
The following table summarizes the preclinical pharmacokinetic parameters of this compound based on a study in rats and dogs.
| Parameter | Species | Value | Interpretation |
| Oral Bioavailability | Rat, Dog | Good | The compound is well-absorbed after oral administration in these species. |
| Primary Route of Elimination | Rat | Feces | Suggests that biliary excretion is the main clearance pathway. |
| Metabolic Pathways | In vitro | Oxidation and Glucuronidation | Multiple enzymes (CYP and UGT) are involved in the metabolism of this compound. |
| Potential for Drug Interactions | In vitro | Unlikely | Studies suggest a low risk of causing drug interactions through inhibition of CYP enzymes or P-glycoprotein. |
Experimental Protocols
Protocol: In Vitro HCV Replicon Assay for Potency Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based HCV replicon system.
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series of the compound in culture medium, ensuring the final DMSO concentration does not exceed 0.5%.
-
Assay Procedure: a. Seed the HCV replicon cells in 96-well plates at a predetermined density. b. After 24 hours, remove the culture medium and add the medium containing the serially diluted this compound. Include appropriate controls (vehicle control, positive control inhibitor). c. Incubate the plates for 72 hours.
-
Quantification of HCV RNA: a. Lyse the cells and isolate the total RNA using a validated kit. b. Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Data Analysis: a. Normalize the HCV RNA levels to a housekeeping gene. b. Plot the percentage of HCV RNA inhibition against the log of the compound concentration. c. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Visualizations
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Caption: General experimental workflow for preclinical evaluation of an antiviral compound.
Technical Support Center: Enhancing Potency of HCV NS5B Non-Nucleoside Inhibitors
This technical support center provides guidance for researchers working on the modification and evaluation of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, using VCH-916 as a representative non-nucleoside inhibitor (NNI). The content focuses on strategies to enhance potency, key experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for non-nucleoside inhibitors (NNIs) targeting HCV NS5B?
A1: Non-nucleoside inhibitors are allosteric inhibitors. They do not bind to the active site of the NS5B RNA-dependent RNA polymerase (RdRp) but instead bind to distinct allosteric pockets on the enzyme.[1] This binding event induces a conformational change in the enzyme that ultimately prevents it from efficiently initiating or elongating the viral RNA strand, thus halting replication.[2][3] Common NNI binding sites include the "thumb" and "palm" domains of the polymerase.[4][5]
Q2: What is this compound?
A2: this compound (also known as VX-222 or Lomibuvir) is a selective, non-nucleoside inhibitor that binds to the "thumb pocket 2" of the HCV NS5B polymerase.[6] It has demonstrated clinical efficacy in reducing HCV RNA levels.[6]
Q3: What is the primary goal of modifying a lead compound like this compound?
A3: The primary goal is to improve its therapeutic profile. This typically involves enhancing its antiviral potency (i.e., lowering its effective concentration), improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and maintaining or improving its safety profile.[6][7]
Medicinal Chemistry & Potency Enhancement
Q4: What are common strategies for enhancing the potency of NS5B NNIs?
A4: Potency enhancement is typically guided by Structure-Activity Relationship (SAR) studies. Common strategies include:
-
Modifying substituents on aromatic rings: Adding or changing functional groups (e.g., halogens, alkyls) on phenyl or other aromatic moieties can improve binding affinity through enhanced hydrophobic or electronic interactions.[4]
-
Introducing conformational constraints: Incorporating cyclic structures, such as lactams, can lock the molecule into a more favorable binding conformation, potentially increasing potency by 3- to 5-fold.[6]
-
Exploring different core scaffolds: Replacing a central chemical motif (e.g., imidazo[4,5-c]pyridine) can lead to the discovery of novel interactions within the binding pocket.[7]
-
Structure-based design: Using X-ray crystal structures of the inhibitor bound to NS5B to identify unoccupied pockets or opportunities for additional hydrogen bonds or hydrophobic interactions.[4][6]
Q5: How is potency measured and reported?
A5: Potency is primarily measured using two types of assays:
-
Biochemical Assays: These measure the direct inhibition of the NS5B polymerase enzyme. The result is typically reported as the IC50 (half-maximal inhibitory concentration).
-
Cell-Based Assays (Replicon Assays): These measure the inhibition of viral replication within a host cell line. The result is reported as the EC50 (half-maximal effective concentration).[7] A lower IC50 or EC50 value indicates higher potency.
Troubleshooting Guides
Biochemical NS5B RdRp Assay
Q1: I am not seeing any polymerase activity in my no-inhibitor (positive) control. What could be the cause?
A1:
-
Inactive Enzyme: The recombinant NS5B protein may have degraded. Ensure it has been stored correctly (typically at -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.[8]
-
Incorrect Buffer Composition: The assay is sensitive to pH and salt concentrations. Verify the concentrations of all components, especially divalent cations like MgCl2 or MnCl2, which are essential for polymerase activity.[4][9]
-
Substrate Degradation: The RNA template/primer or nucleotide triphosphates (NTPs) may have degraded. Use fresh preparations and store them appropriately.
-
Missing Components: Double-check that all essential components (enzyme, template, primer, NTPs, buffer) were added to the reaction mixture.
Q2: My IC50 values are highly variable between experiments. How can I improve reproducibility?
A2:
-
Compound Solubility: The test compound may be precipitating in the assay buffer. Check solubility and consider using a small percentage of DMSO (e.g., 1-2%) to maintain solubility, ensuring the final DMSO concentration is consistent across all wells.[10]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Calibrate your pipettes regularly.
-
Enzyme Concentration: Use a consistent concentration of NS5B enzyme that results in a robust signal in the linear range of the assay.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures, as enzyme kinetics are highly dependent on these parameters.[10]
Cell-Based HCV Replicon Assay
Q1: The reporter signal (e.g., luciferase) in my control cells is very low or undetectable.
A1:
-
Low Cell Permissivity: The Huh-7 cell line (or its derivatives) is commonly used, but different passages and subclones can vary dramatically in their ability to support HCV replication.[11] It may be necessary to screen different Huh-7 subclones or use a highly permissive cell line that has been specifically selected for robust replication.[12]
-
Replicon RNA Integrity: The in vitro transcribed replicon RNA used for transfection may be degraded. Verify its integrity using gel electrophoresis before transfection.
-
Transfection Efficiency: Optimize your transfection protocol (e.g., electroporation settings, lipid reagent concentration) to ensure efficient delivery of the replicon RNA into the cells.
-
G418 Selection Issues: If using a stable replicon cell line, ensure the G418 concentration is optimal for maintaining the replicon without excessive cytotoxicity.[13]
Q2: My test compound shows high cytotoxicity (low CC50 value). What should I do?
A2:
-
Distinguish Antiviral Effect from Cytotoxicity: A potent compound should have a high Selective Index (SI), which is the ratio of CC50 to EC50. A low SI suggests the observed reduction in reporter signal may be due to cell death rather than specific inhibition of replication.
-
Structural Modification: The cytotoxicity may be linked to a specific chemical feature. Synthesize and test analogs to identify the cytotoxic pharmacophore and modify it to reduce toxicity while preserving antiviral activity.
-
Counter-Screening: Test the compound in a parental Huh-7 cell line that does not contain the HCV replicon. If it still shows toxicity, the effect is not specific to the viral replication machinery.
Data Presentation: Structure-Activity Relationships
The following tables summarize SAR data for different series of HCV NS5B non-nucleoside inhibitors, demonstrating how specific chemical modifications impact potency.
Table 1: SAR of Thiophene Carboxylate Lactam Derivatives [6]
| Compound | Lactam Ring Size | Stereochemistry | Replicon IC50 (nM, Genotype 1b) |
| 12a | 5-membered | S | 2.0 |
| 12b | 5-membered | R | 12 |
| 12e | 6-membered | S | 2.0 |
| 12f | 6-membered | R | 6.1 |
| 12i | 7-membered | S | 1.8 |
| 12j | 7-membered | R | 4.3 |
Observation: In this series, the S-isomers were generally more potent than the corresponding R-isomers, while ring size was not a significant factor.
Table 2: SAR of Benzylidene Aryl Substitution on a Rhodanine Core [4]
| Compound | R Group (Substitution at position 4) | Biochemical IC50 (µM) |
| 5a | -H | 30 |
| 1 | -Cl | 2.0 |
| 5c | -CH3 | 10 |
| 5d | -OCH3 | 3.0 |
| 5e | -CF3 | 0.8 |
Observation: Electron-withdrawing groups at the 4-position of the benzylidene ring, such as -Cl and especially -CF3, significantly improved inhibitory potency.
Experimental Protocols
Biochemical NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This protocol measures the direct inhibition of NS5B enzymatic activity by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., 20 mM Tris pH 7.5). The mix should contain MgCl2 (5 mM), DTT (2 mM), KCl (30 mM), a defined RNA template/primer, and three of the four standard NTPs (e.g., ATP, CTP, UTP at 5 µM each).[4]
-
Compound Addition: Serially dilute the test compound (e.g., this compound analog) in DMSO and add a small volume (e.g., 2.5 µL) to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the fourth NTP, which is radiolabeled (e.g., [α-³²P]GTP), to the master mix. Initiate the reaction by adding a solution containing the purified recombinant NS5B enzyme (e.g., 100 nM final concentration) to each well.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for RNA synthesis.
-
Reaction Quenching: Stop the reaction by adding a quench buffer containing EDTA, which chelates the essential Mg²⁺ ions.
-
Product Capture: Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated, if using a biotinylated primer) to capture the newly synthesized, radiolabeled RNA products. Wash the filter to remove unincorporated radiolabeled NTPs.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based HCV Replicon Assay
This protocol measures the inhibition of HCV RNA replication within a cellular environment using a reporter gene.
Methodology:
-
Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon into 96-well plates. The replicon should contain a reporter gene, such as Firefly luciferase, and a selectable marker, like the neomycin resistance gene.[13][14]
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the plated cells. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cytotoxicity Assessment (Parallel Plate): On a separate, identical plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to measure the compound's effect on cell viability and determine the CC50 value.[14]
-
Lysis and Reporter Assay: For the antiviral plate, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to the DMSO-treated control wells to calculate the percent inhibition of replication. Fit the dose-response data to determine the EC50 value. Calculate the Selectivity Index (SI = CC50 / EC50).
Visualizations
Caption: The HCV life cycle, highlighting the central role of NS5B in RNA replication.
Caption: Workflow for screening and optimizing NS5B polymerase inhibitors.
Caption: Troubleshooting logic for low signal in an HCV replicon assay.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 6. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Performance of NS5B Non-Nucleoside Inhibitors
A Comparative Analysis of VCH-916 and Other Non-Nucleoside NS5B Inhibitors for Hepatitis C Virus
The hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] This enzyme's critical role in the viral life cycle and the absence of a functional equivalent in mammalian cells make it a prime target for the development of antiviral drugs.[1] Among the direct-acting antivirals targeting NS5B, non-nucleoside inhibitors (NNIs) represent a significant class of allosteric inhibitors that bind to distinct sites on the enzyme, away from the active site, inducing a conformational change that prevents RNA synthesis.[2][3][4]
This compound is a novel non-nucleoside inhibitor of the HCV NS5B polymerase.[5][6] It has demonstrated potent antiviral activity against HCV replicons of genotypes 1a and 1b in preclinical studies.[7] This guide provides a comparative overview of this compound against other notable NNIs, supported by experimental data and detailed methodologies for key assays.
The efficacy of NNIs is primarily evaluated based on their in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50) in enzymatic assays or the half-maximal effective concentration (EC50) in cell-based replicon assays. The following table summarizes the available potency data for this compound and other representative NNIs.
Table 1: In Vitro Potency of Selected Non-Nucleoside NS5B Inhibitors
| Inhibitor | Target Binding Site | HCV Genotype | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| This compound | Allosteric | Genotype 1a/1b | Sub-micromolar IC50 | [7] |
| Filibuvir (PF-868554) | Thumb Site II | Genotype 1 | EC50: 0.035 µM | [8] (Implied) |
| HCV-796 | Palm Site I | Genotype 1b | EC50: 0.018 µM | [9] |
| ANA-598 | Thumb Site II | Genotype 1 | EC50: 0.013 µM | [8] (Implied) |
| GS-9190 | Thumb Site I | Genotype 1b | EC50: 0.016 µM | [8] (Implied) |
| VX-222 | Thumb Site II | Genotype 1 | EC50: 0.014 µM |[8] (Implied) |
Note: The table presents a selection of NNIs for which comparative data could be inferred from the provided search context. Direct head-to-head studies are limited.
Pharmacokinetic Profile of this compound
The preclinical evaluation of this compound has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for determining the potential clinical utility of a drug candidate.
Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Oral Bioavailability | Good | Rat, Dog | [7] |
| Distribution | Distributes to the liver | Rat | [7] |
| Metabolism | Relatively stable in human microsomes and hepatocytes. Multiple pathways involved (oxidation and glucuronidation). | Human (in vitro) | [7] |
| Excretion | Primarily eliminated through feces | Rat | [7] |
| Drug Interaction Potential | Unlikely to cause drug interactions via CYP inhibition, CYP induction, or Pgp inhibition. | Human (in vitro) |[7] |
Resistance Profile of Non-Nucleoside Inhibitors
A significant challenge in the development of NNIs is the potential for the rapid emergence of drug-resistant viral variants. Resistance is typically conferred by specific amino acid substitutions in the NS5B protein that reduce the binding affinity of the inhibitor.
Table 3: Common Resistance Mutations Associated with NS5B NNIs
| NNI Binding Site | Common Resistance Mutations |
|---|---|
| Palm Site I | M414T, G554D |
| Thumb Site I | L419M, M423T/V, I482L |
| Thumb Site II | C316Y, P495A/L/S/T, V499A |
Experimental Protocols
The following sections detail the methodologies for the key assays used to characterize and compare NS5B inhibitors.
HCV NS5B Polymerase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the RNA synthesis activity of purified recombinant NS5B protein.
Principle: The assay quantifies the incorporation of a labeled nucleotide triphosphate (e.g., [α-³²P]UTP or [³³P]CTP) into a newly synthesized RNA strand using a template/primer duplex.[10][11]
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 25 mM KCl, and 1 mM dithiothreitol.[10][11]
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in DMSO. Further dilute in the assay buffer to achieve the final desired concentrations.[11]
-
Enzyme and Template/Primer: Add purified recombinant NS5B polymerase to the reaction mixture. Introduce a heterologous RNA template/primer, such as poly(A)/oligo(U)₁₂, to initiate RNA synthesis.[10][12]
-
Initiation of Reaction: Start the reaction by adding a mixture of nucleotide triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]UTP).[10]
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60-90 minutes).[10][12]
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA and collect it on a filter. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of NS5B activity for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).[9][14]
Principle: Huh-7 cells are transfected with a subgenomic HCV RNA replicon. This replicon can autonomously replicate and often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[14][15] The activity of the reporter or the survival of cells in the presence of a selective agent (like G418) serves as a measure of RNA replication.[14][16]
Detailed Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well or 384-well plates.[9]
-
Compound Addition: Serially dilute the test compounds in DMSO and add them to the cell culture medium to achieve a range of final concentrations.[9]
-
Incubation: Incubate the plates at 37°C for a period of 3 days to allow for HCV replication and the effect of the inhibitor to manifest.[9]
-
Quantification of Replication:
-
Luciferase Reporter: If a luciferase replicon is used, lyse the cells and measure luciferase activity using a commercial assay kit and a luminometer.[9]
-
Colony Formation (G418 Selection): For replicons with a neomycin resistance gene, treat the cells with G418 for 2-3 weeks. Only cells with actively replicating replicons will survive and form colonies. Fix and stain the colonies for counting.[14][16]
-
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration. Determine the EC50 value from the dose-response curve. Assess cytotoxicity in parallel to ensure that the observed antiviral effect is not due to cell death.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of NS5B NNIs and the experimental workflow for their evaluation.
Caption: Mechanism of action for non-nucleoside NS5B inhibitors.
Caption: Experimental workflow for the HCV replicon assay.
Caption: Logical progression of antiviral drug development.
References
- 1. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical Pharmacokinetic and ADME Characterization of this compound, a Novel Non-Nuclesoside HCV NS5B Polymerase Inhibitor [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
VCH-916 vs. Sofosbuvir: A Comparative Analysis of HCV NS5B Polymerase Inhibitors
For Research, Scientific, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Hepatitis C Virus (HCV) NS5B polymerase inhibitors: VCH-916 and sofosbuvir. While both compounds target the same viral enzyme, their distinct mechanisms of action and the extent of their clinical development lead to significant differences in their antiviral profiles. This document summarizes available experimental data, outlines methodologies for key assays, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound is a novel, non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase.[1][2] In contrast, sofosbuvir is a well-established nucleotide analog prodrug that acts as a chain terminator at the enzyme's active site.[3][4][5] Preclinical and clinical data for sofosbuvir are extensive, demonstrating potent pangenotypic activity and high rates of sustained virologic response (SVR) in clinical trials.[6][7][8][9] Data for this compound are limited to early-phase clinical development and suggest modest antiviral activity in short-term monotherapy.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and sofosbuvir to facilitate a direct comparison of their antiviral efficacy.
Table 1: Preclinical In Vitro Efficacy
| Parameter | This compound | Sofosbuvir |
| Mechanism of Action | Non-nucleoside allosteric inhibitor | Nucleotide analog chain terminator[3][4][10] |
| Target Site | Allosteric site on NS5B polymerase[1][2] | Catalytic active site of NS5B polymerase[3] |
| EC50 (HCV Replicon) | Low micromolar activity against genotype 1a and 1b[2] | Genotype 1a: ~40 nMGenotype 1b: ~90 nMGenotype 2a: 32 nMGenotype 3a: ~100 nMGenotype 4a: 130 nMGenotype 5a: ~50 nMGenotype 6a: ~40 nM[6] |
| Therapeutic Index | > 400 (in replicon assay)[2] | High, favorable safety profile observed in clinical use[11] |
Table 2: Clinical Efficacy
| Parameter | This compound | Sofosbuvir |
| Clinical Development Stage | Phase 1 (discontinued) | Approved for clinical use[12] |
| Antiviral Activity (Monotherapy) | 1.5 log10 reduction in HCV RNA (14 days, highest doses)[13] | Substantial reductions in HCV RNA within the first weeks of treatment[9] |
| Sustained Virologic Response (SVR) | Not available | SVR12 rates of 93% for genotype 2 and 85% for genotype 3 (in combination with ribavirin)[8]; SVR rates often exceed 95% in combination with other direct-acting antivirals[7] |
Mechanism of Action
This compound and sofosbuvir inhibit the HCV NS5B RNA-dependent RNA polymerase through fundamentally different mechanisms.
Caption: Mechanisms of action for sofosbuvir and this compound.
Experimental Protocols
The primary in vitro method for assessing the efficacy of HCV inhibitors is the subgenomic replicon assay.
HCV Subgenomic Replicon Assay
This cell-based assay is fundamental for determining the half-maximal effective concentration (EC50) of antiviral compounds.
Objective: To measure the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon are seeded in multi-well plates. These replicons are RNA molecules that can replicate autonomously within the cells and often contain a reporter gene, such as luciferase, or a selectable marker, like the neomycin phosphotransferase gene.[14][15]
-
Compound Incubation: The cells are incubated with serial dilutions of the test compound (e.g., this compound or the active metabolite of sofosbuvir) for a defined period, typically 48 to 72 hours.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence relative to untreated control cells indicates inhibition of HCV replication.[16]
-
RNA Quantification: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-qPCR).[17][18]
-
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the HCV subgenomic replicon assay.
Conclusion
The comparison between this compound and sofosbuvir highlights the evolution of direct-acting antiviral therapies for HCV. Sofosbuvir, with its potent pangenotypic activity and high barrier to resistance, has become a cornerstone of modern HCV treatment regimens, leading to high cure rates.[10][11] The available data for this compound, while limited, demonstrates proof-of-concept for the antiviral activity of non-nucleoside NS5B polymerase inhibitors. However, its modest clinical efficacy in early trials and the lack of further public development data suggest that it did not meet the high bar for advancement, especially in a rapidly evolving therapeutic landscape dominated by highly effective combination therapies. Researchers in the field can leverage the contrasting profiles of these two molecules to understand the structure-activity relationships and the clinical benchmarks required for successful HCV drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Results of a Safety, Tolerability and Pharmacokinetic Phase I Study of this compound, a Novel Polymerase Inhibitor for HCV, Following Single Ascending Doses in Healthy Volunteers [natap.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 5. quora.com [quora.com]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Sofosbuvir and ribavirin in HCV genotypes 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 16. In Vitro Activity and Preclinical Profile of TMC435350, a Potent Hepatitis C Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. Hepatitis C Virus RNA Quantitation in Venous and Capillary Small-Volume Whole-Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of VCH-916 and Other HCV Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discontinued investigational drug VCH-916 with two approved direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV), sofosbuvir and dasabuvir. All three agents target the HCV NS5B polymerase, an essential enzyme for viral replication. This document summarizes their mechanism of action, in vitro potency, and clinical antiviral activity, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound, sofosbuvir, and dasabuvir all inhibit the HCV NS5B RNA-dependent RNA polymerase, but through different mechanisms.
-
This compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its function.
-
Sofosbuvir is a nucleotide analog prodrug. It is metabolized within the host cell to its active triphosphate form, which then acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5B polymerase.
-
Dasabuvir is also a non-nucleoside inhibitor that binds to a distinct allosteric site on the NS5B polymerase known as the palm I site. This binding also results in a conformational change that blocks RNA synthesis.
In Vitro Potency and Antiviral Activity
The following tables summarize the available quantitative data for the in vitro potency and clinical antiviral activity of this compound, sofosbuvir, and dasabuvir. Due to the discontinuation of this compound's development at an early stage, publicly available, specific IC50 and EC50 values are limited.
| Drug | Target | Class | IC50 (NS5B Polymerase Assay) |
| This compound | HCV NS5B | Non-Nucleoside Inhibitor | Low micromolar (specific value not publicly available) |
| Sofosbuvir | HCV NS5B | Nucleoside Inhibitor | 0.7 - 2.6 µM (for its active triphosphate form against genotypes 1b, 2a, 3a, 4a) |
| Dasabuvir | HCV NS5B | Non-Nucleoside Inhibitor | 2.2 - 10.7 nM (against genotypes 1a and 1b)[1][2] |
Table 1: In Vitro Inhibition of HCV NS5B Polymerase.
| Drug | HCV Replicon Genotype | EC50 (HCV Replicon Assay) |
| This compound | 1a and 1b | Described as equipotent, but specific values are not publicly available. |
| Sofosbuvir | Genotype 1a | 29 - 128 nM[3] |
| Genotype 1b | 45 - 170 nM[3] | |
| Genotype 2a | 14 - 81 nM[3] | |
| Genotype 3a | 24 - 181 nM[3] | |
| Dasabuvir | Genotype 1a (H77) | 7.7 nM[1][4] |
| Genotype 1b (Con1) | 1.8 nM[1][4] |
Table 2: Antiviral Activity in HCV Replicon Assays.
| Drug | Clinical Trial Phase | Patient Population | Dosing | Mean Maximum Viral Load Reduction (log10 IU/mL) |
| This compound | Phase I | Genotype 1, treatment-naïve | 300 mg and 400 mg b.i.d. for 3 days | 1.5[3] |
| Sofosbuvir | Phase II/III (various trials) | Genotype 1-6 | 400 mg once daily (in combination) | Leads to Sustained Virologic Response (SVR) in >90% of patients. |
| Dasabuvir | Phase II/III (in combination) | Genotype 1 | 250 mg twice daily (in combination) | Leads to SVR in >90% of patients. |
Table 3: Clinical Antiviral Activity.
Signaling Pathway and Drug Mechanism
The following diagram illustrates the HCV replication cycle and the points of intervention for NS5B polymerase inhibitors.
Caption: HCV replication cycle and mechanism of NS5B polymerase inhibitors.
Experimental Protocols
HCV NS5B Polymerase Activity Assay (In Vitro)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Workflow Diagram:
Caption: Workflow for the in vitro HCV NS5B polymerase activity assay.
Detailed Methodology:
-
Enzyme and Substrates: Purified, recombinant HCV NS5B polymerase is used. The reaction utilizes a homopolymeric RNA template (e.g., poly(A)) and a complementary biotinylated oligo-dT primer, or a heteropolymeric RNA template. The reaction mixture includes ribonucleoside triphosphates (NTPs), with one being radiolabeled (e.g., [³H]-UTP) or fluorescently labeled for detection.
-
Compound Incubation: The test compound (this compound, sofosbuvir triphosphate, or dasabuvir) is serially diluted and pre-incubated with the NS5B enzyme.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the RNA template/primer and NTPs. The mixture is incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a streptavidin-coated plate if a biotinylated primer is used). The amount of incorporated labeled NTP is quantified using a suitable method like scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay (Cell-Based)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.
Workflow Diagram:
Caption: Workflow for the HCV subgenomic replicon assay.
Detailed Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV subgenomic replicon are cultured. These replicons often contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound, sofosbuvir, or dasabuvir).
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of HCV replication (e.g., 48-72 hours).
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to inhibition of HCV replication.
-
qRT-PCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve. A cytotoxicity assay is also performed in parallel to determine the 50% cytotoxic concentration (CC50) to assess the selectivity of the compound.
Conclusion
This compound, a non-nucleoside inhibitor of HCV NS5B polymerase, demonstrated low micromolar inhibitory activity in preclinical studies. However, its clinical development was halted due to limited antiviral efficacy observed in early-phase trials, with a modest 1.5 log10 reduction in viral load. In contrast, the nucleoside inhibitor sofosbuvir and the non-nucleoside inhibitor dasabuvir exhibit potent in vitro activity in the nanomolar range and have demonstrated high rates of sustained virologic response in clinical trials when used in combination therapies, leading to their approval for the treatment of chronic HCV infection. The data presented underscores the high bar for efficacy required for the successful development of HCV direct-acting antivirals.
References
Validating VCH-916's Allosteric Inhibition of HCV NS5B Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VCH-916, a novel allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with alternative compounds. It includes supporting experimental data and detailed methodologies to aid in the validation of its mechanism of action.
Executive Summary
This compound is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through an allosteric inhibition mechanism, binding to a site distinct from the enzyme's active site and inducing a conformational change that impedes its function. While specific quantitative data for this compound's binding affinity and enzymatic inhibition are not publicly available in detail, it has been reported to exhibit sub-micromolar IC50 values against HCV genotypes 1a and 1b. This guide compares this compound with other well-characterized allosteric inhibitors of NS5B, providing a framework for validating its mechanism and evaluating its potential as an antiviral agent.
Comparative Analysis of Allosteric NS5B Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative allosteric inhibitors targeting the HCV NS5B polymerase. This data facilitates a direct comparison of their potency and cellular activity.
| Compound | Target | Allosteric Site | IC50 | EC50 | Binding Affinity (Kd) |
| This compound | HCV NS5B Polymerase | Thumb II | Sub-micromolar[1][2][3][4] | Not Reported | Not Reported |
| Beclabuvir (BMS-791325) | HCV NS5B Polymerase | Thumb I | <28 nM (genotypes 1, 3, 4, 5) | 3 nM (genotype 1a), 6 nM (genotype 1b) | Not Reported |
| Lomibuvir (VX-222) | HCV NS5B Polymerase | Thumb II | 0.94 µM (genotype 1a), 1.2 µM (genotype 1b) | 22.3 nM (genotype 1a), 11.2 nM (genotype 1b) | 17 nM |
| Filibuvir (PF-00868554) | HCV NS5B Polymerase | Thumb II | 19 nM (genotype 1) | 59 nM (genotypes 1a & 1b) | 29 nM |
| Dasabuvir (ABT-333) | HCV NS5B Polymerase | Palm I | Not Reported | 7.7 nM (genotype 1a), 1.8 nM (genotype 1b) | Not Reported |
Experimental Protocols for Validating Allosteric Inhibition
To validate the allosteric inhibition mechanism of a compound like this compound, a series of biochemical and biophysical assays are typically employed. Below are detailed methodologies for key experiments.
RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This assay directly measures the enzymatic activity of NS5B and the inhibitory effect of the compound.
Principle: The assay quantifies the incorporation of a radiolabeled or fluorescently tagged nucleotide into a newly synthesized RNA strand using a template RNA. A decrease in incorporation in the presence of the inhibitor indicates enzymatic inhibition.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl, and 10% glycerol.
-
Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant HCV NS5B polymerase with varying concentrations of this compound (or other inhibitors) for 30 minutes at room temperature to allow for binding.
-
Initiation of Reaction: Add the RNA template (e.g., poly(A) or a heteropolymeric sequence) and a complementary primer. Initiate the polymerase reaction by adding a mix of NTPs, including one radiolabeled NTP (e.g., [α-³²P]UTP) or a fluorescently labeled NTP.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. The binding of an inhibitor to the protein causes a measurable change in the refractive index, which is proportional to the mass of the bound inhibitor.
Protocol:
-
Chip Preparation and Immobilization: Activate a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Immobilize purified HCV NS5B polymerase onto the chip surface via amine coupling.
-
Ligand Injection: Inject varying concentrations of this compound (the analyte) in a running buffer (e.g., HBS-EP+) over the sensor chip surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association (binding) and dissociation of the inhibitor.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
X-ray Crystallography for Structural Validation
This technique provides high-resolution structural information about the inhibitor-protein complex, confirming the binding site and mechanism.
Principle: By crystallizing the protein-inhibitor complex and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise atomic interactions between the inhibitor and the protein.
Protocol:
-
Complex Formation and Crystallization: Mix purified HCV NS5B polymerase with a molar excess of this compound and incubate to allow for complex formation. Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Crystal Harvesting and Data Collection: Mount a suitable crystal and cool it in a cryostream. Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known NS5B structure. Refine the atomic model of the protein-inhibitor complex against the experimental data.
-
Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding this compound and to understand the conformational changes induced by its binding.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed allosteric inhibition mechanism, the experimental workflow for its validation, and a logical comparison of this compound with its alternatives.
Caption: Proposed allosteric inhibition of HCV NS5B by this compound.
Caption: Experimental workflow for validating allosteric inhibition.
Caption: Logical framework for comparing this compound to alternatives.
References
VCH-916 Cross-Resistance Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of an antiviral candidate is paramount. This guide provides a comparative analysis of VCH-916, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other major classes of HCV inhibitors. Due to the discontinuation of this compound's clinical development, publicly available, direct experimental data on its cross-resistance is limited. Therefore, this guide offers an inferred cross-resistance profile based on the distinct mechanisms of action of the compared inhibitors, supported by the general principles of HCV drug resistance.
Executive Summary
This compound, as a non-nucleoside NS5B polymerase inhibitor, is expected to exhibit a favorable cross-resistance profile with other classes of direct-acting antivirals (DAAs) that target different viral proteins. Specifically, this compound is unlikely to show cross-resistance with NS5A inhibitors and NS3/4A protease inhibitors. This is because the resistance-associated substitutions (RASs) that confer resistance to these other drug classes are located in different viral proteins and do not affect the allosteric binding site of this compound on the NS5B polymerase. Conversely, cross-resistance is possible with other non-nucleoside inhibitors that bind to the same or overlapping allosteric sites on the NS5B polymerase.
Comparative Analysis of Antiviral Mechanisms
The lack of cross-resistance between different classes of HCV inhibitors stems from their unique viral targets and mechanisms of action.
| Inhibitor Class | Viral Target | Mechanism of Action |
| This compound (Non-Nucleoside NS5B Inhibitor) | NS5B RNA-dependent RNA polymerase | Binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity and blocks viral RNA replication.[1] |
| NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir) | NS5A protein | Target the NS5A protein, a multifunctional protein essential for HCV RNA replication and virion assembly.[2][3] By binding to NS5A, these inhibitors disrupt the formation of the replication complex.[2] |
| NS3/4A Protease Inhibitors (e.g., Simeprevir, Paritaprevir) | NS3/4A protease | Inhibit the NS3/4A serine protease, which is crucial for cleaving the HCV polyprotein into mature viral proteins required for replication.[4][5] |
Inferred Cross-Resistance Profile of this compound
Based on the distinct viral targets, the following cross-resistance profile for this compound is inferred. It is important to note that while direct experimental data is not available, this profile is based on established principles of HCV virology and drug resistance.[6][7]
| Inhibitor Class | Expected Cross-Resistance with this compound | Rationale |
| NS5A Inhibitors | Low | Resistance to NS5A inhibitors is conferred by RASs in the NS5A protein.[7] These mutations do not affect the structure or function of the NS5B polymerase, the target of this compound. |
| NS3/4A Protease Inhibitors | Low | RASs conferring resistance to protease inhibitors are located in the NS3/4A protease.[8] These mutations have no impact on the NS5B polymerase and therefore should not affect the activity of this compound. |
| Other Non-Nucleoside NS5B Inhibitors | Potential | Cross-resistance is possible if other non-nucleoside inhibitors bind to the same or an overlapping allosteric site on the NS5B polymerase as this compound. |
| Nucleoside/Nucleotide NS5B Inhibitors | Low | These inhibitors mimic natural substrates and bind to the catalytic site of the NS5B polymerase.[1] Resistance mutations for nucleoside inhibitors are located in the active site and are generally distinct from those affecting allosteric sites for non-nucleoside inhibitors. |
Experimental Protocols
To experimentally determine the cross-resistance profile of a compound like this compound, a standard method is the HCV replicon assay.[9]
HCV Replicon Assay with Luciferase Reporter
This in vitro assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon. The replicon is a modified HCV RNA that can replicate autonomously within the cells but does not produce infectious virus particles. For ease of quantification, the replicon often contains a reporter gene, such as luciferase.[10][11]
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (wild-type or with specific RASs).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (Geneticin) for maintaining selection pressure for replicon-containing cells.
-
This compound and other comparator HCV inhibitors.
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) in DMEM without G418.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and comparator inhibitors in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.[12]
-
Treatment: After 24 hours of cell incubation, remove the medium and add the medium containing the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.[9]
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[10]
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control to determine the percentage of replication inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replication.
-
The fold-change in EC50 for a mutant replicon compared to the wild-type replicon indicates the level of resistance. A fold-change significantly greater than 1 suggests resistance.
-
Visualizing the Mechanisms of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HCV replication cycle, the targets of different inhibitor classes, and the experimental workflow.
Caption: Overview of the HCV replication cycle and the specific viral proteins targeted by different classes of direct-acting antivirals.
Caption: A streamlined workflow of the luciferase-based HCV replicon assay for determining antiviral potency and resistance.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vertex's HCV Polymerase Inhibitors: VCH-916 vs. VCH-222 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vertex Pharmaceuticals' historical Hepatitis C Virus (HCV) drug candidates, VCH-916 and VCH-222, alongside other notable Vertex compounds in the same therapeutic area. The information is compiled from publicly available preclinical and clinical data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Vertex Pharmaceuticals has historically developed a portfolio of direct-acting antivirals (DAAs) for the treatment of Hepatitis C. Among these were the non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, this compound and VCH-222 (Lomibuvir), both acquired through the acquisition of ViroChem Pharma. This guide details the available data on these two compounds and compares their performance with other key Vertex HCV drug candidates that utilize different mechanisms of action: Telaprevir (VX-950), an NS3/4A protease inhibitor, and ALS-2200 (VX-135), a nucleoside NS5B polymerase inhibitor.
While VCH-222 showed promising early clinical data with significant viral load reduction, this compound demonstrated lower antiviral activity. Ultimately, the development of both compounds was discontinued as the landscape of HCV treatment rapidly evolved with the advent of more potent and pan-genotypic DAA combination therapies. This guide serves as a retrospective analysis of these early-generation HCV inhibitors.
Comparative Data of Vertex HCV Compounds
The following tables summarize the available quantitative data for this compound, VCH-222, and other relevant Vertex HCV compounds.
Table 1: In Vitro Potency of Vertex HCV Inhibitors
| Compound | Target | Assay Type | Genotype | IC50 / EC50 | Source(s) |
| This compound | NS5B Polymerase | Not Specified | Not Specified | Not Specified | [1] |
| VCH-222 (Lomibuvir) | NS5B Polymerase | Replicon Assay | 1a | EC50: 23.3 ± 9.0 nM | [2] |
| Replicon Assay | 1b | EC50: 12.0 ± 4.0 nM | [2] | ||
| Replicon Assay | 2a | EC50: 4.6 ± 1.4 µM | [2] | ||
| Polymerase Assay | 1a, 1b | Low-micromolar IC50 | [2] | ||
| VCH-759 | NS5B Polymerase | Replicon Assay | 1a, 1b | Sub-micromolar IC50 | [3][4] |
| Telaprevir (VX-950) | NS3/4A Protease | Replicon Assay | 1b | IC50: 354 ± 35 nM | [5] |
| Replicon Assay | 1a | IC50: 280 nM | [5] | ||
| Enzyme Assay | Genotype 1 | Ki: 7 nM | [6] | ||
| ALS-2200 (VX-135) | NS5B Polymerase | Replicon Assay | 1b | EC50: 150 nM | [7] |
| Replicon Assay | 1b (VX-135) | EC50: 117 nM | [7] |
Table 2: Clinical Antiviral Activity of Vertex HCV Inhibitors (Monotherapy)
| Compound | Dose | Duration | Genotype | Mean Max. HCV RNA Reduction (log10 IU/mL) | Source(s) |
| This compound | 100 mg & 200 mg q8h | 14 days | 1 | ~1.5 | |
| 300 mg & 400 mg BID | 3 days | 1 | ~1.5 | ||
| VCH-222 (Lomibuvir) | 750 mg BID | 3 days | 1 | 3.7 | |
| 250 mg q12h | 3 days | 1 | 3.1 | [8] | |
| 500 mg q12h | 3 days | 1 | 3.4 | [8] | |
| 750 mg q12h | 3 days | 1 | 3.2 | [8] | |
| 1500 mg QD | 3 days | 1 | 3.4 | [8] | |
| VCH-759 | 400 mg TID | 10 days | 1 | 1.97 | [4] |
| 800 mg BID | 10 days | 1 | 2.30 | [4] | |
| 800 mg TID | 10 days | 1 | 2.46 | [4] | |
| Telaprevir (VX-950) | 750 mg q8h | 14 days | 1 | 3.99 | [9] |
| ALS-2200 (VX-135) | 200 mg QD | 7 days | 1 (with cirrhosis) | 4.08 | [10] |
| 200 mg QD | 7 days | 3 and 4 | 4.65 | [10] | |
| 100 mg QD | 7 days | 2 | 5.04 | [10] |
Mechanism of Action and Signaling Pathways
The Vertex HCV compounds discussed herein target different essential viral enzymes, leading to the inhibition of viral replication.
NS5B Polymerase Inhibitors
This compound, VCH-222, VCH-759, and ALS-2200 all target the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the viral RNA genome. However, they do so via two distinct mechanisms.
-
Non-Nucleoside Inhibitors (NNIs): this compound, VCH-222, and VCH-759 are allosteric inhibitors. They bind to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive. VCH-222 specifically binds to the "thumb II" allosteric pocket of the NS5B polymerase.
-
Nucleoside/Nucleotide Analog Inhibitors (NIs): ALS-2200 (VX-135) is a uridine nucleotide analog prodrug. After intracellular phosphorylation to its active triphosphate form, it mimics the natural substrate of the NS5B polymerase and is incorporated into the growing RNA chain, leading to chain termination and halting replication.
References
- 1. This compound | CAS:1200133-34-1 | HCV NS5B polymerase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral activity of the non-nucleoside polymerase inhibitor, VCH-759, in chronic Hepatitis C patients:Results from a randomized, double-blind, placebo -controlled, ascending multiple dose study [natap.org]
- 4. Evaluation of VCH-759 monotherapy in hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Vertex Broadens its Commitment to Improving HCV Care with Clinical Trial to Evaluate Combination Regimens Based on Oral Antiviral Therapies | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. Genotypic and phenotypic analyses of hepatitis C virus variants observed in clinical studies of VX-222, a nonnucleoside NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ALS-2200 (VX-135) Viral Kinetic Study Shows Significant Reduction in HCV RNA in People with Genotype 1 Hepatitis C Virus Infection and Cirrhosis, and in People with Genotypes 2, 3 or 4 HCV Infection | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
Synergistic Antiviral Effects of VCH-916 in Combination with Direct-Acting Antivirals Against Hepatitis C Virus
A Comparative Guide for Researchers and Drug Development Professionals
The advent of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, leading to highly effective, interferon-free regimens. The cornerstone of this success lies in combination therapy, where DAAs with different mechanisms of action are co-administered to achieve a synergistic effect, enhance the barrier to resistance, and increase sustained virologic response (SVR) rates. This guide provides a comparative overview of the expected synergistic effects of VCH-916, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, when combined with other major classes of DAAs.
This compound is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome.[1][2] By binding to a distinct site away from the enzyme's active center, this compound induces a conformational change that halts RNA synthesis.[3][4] The strategic combination of this compound with DAAs targeting other viral proteins, such as the NS3/4A protease or the NS5A protein, is essential for potent antiviral activity and preventing the emergence of resistant variants.[3][5][6]
Comparative Antiviral Activity in Combination
While specific quantitative data on the synergistic activity of this compound in combination with other DAAs is not extensively published, the expected outcomes can be inferred from studies involving other non-nucleoside NS5B inhibitors. The primary DAA classes for combination therapy include NS5A inhibitors and NS3/4A protease inhibitors.
Table 1: Expected In Vitro Antiviral Activity and Synergy of this compound with other DAA Classes
| DAA Combination | Target | Expected Interaction | Rationale for Combination |
| This compound + NS5A Inhibitor (e.g., Daclatasvir, Ledipasvir) | NS5B Polymerase + NS5A Replication Complex | Synergistic | Targets two distinct and essential components of the HCV replication complex. NS5A inhibitors block a protein crucial for both viral RNA replication and virion assembly, complementing the direct inhibition of RNA synthesis by this compound. Studies have shown combinations of NS5A and NS5B inhibitors to be synergistic.[5] |
| This compound + NS3/4A Protease Inhibitor (e.g., Simeprevir, Paritaprevir) | NS5B Polymerase + NS3/4A Protease | Additive to Synergistic | Targets viral RNA replication (NS5B) and viral polyprotein processing (NS3/4A). By inhibiting the protease, the production of mature, functional viral proteins required for replication is blocked. This upstream disruption complements the downstream inhibition of RNA synthesis. Combinations involving protease inhibitors are often additive.[5][6] |
| This compound + Nucleoside NS5B Inhibitor (e.g., Sofosbuvir) | NS5B Polymerase (Allosteric site) + NS5B Polymerase (Active site) | Additive | Both agents target the same enzyme (NS5B) but at different sites. This compound binds to an allosteric site, while nucleoside inhibitors act as chain terminators at the active site. This dual targeting of the polymerase is expected to be additive. |
Mechanism of Action & DAA Targets
The efficacy of combination therapy stems from targeting multiple, independent steps in the HCV lifecycle. This multi-pronged attack reduces the chance of the virus escaping treatment through a single mutation.
Caption: DAA targets within the HCV replication cycle.
Experimental Protocols
The synergistic, additive, or antagonistic effects of antiviral drug combinations are typically evaluated in vitro using HCV replicon systems. These systems contain autonomously replicating HCV RNA within a human hepatoma cell line (e.g., Huh-7) and are a standard tool for drug discovery.[5]
General Protocol for In Vitro Synergy Testing:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (such as luciferase) are cultured in 96-well plates.
-
Drug Combination Matrix: A checkerboard dilution matrix is prepared. This involves creating serial dilutions of this compound along the y-axis of the plate and serial dilutions of the second DAA (e.g., an NS5A or protease inhibitor) along the x-axis.
-
Treatment: The drug dilutions are added to the cells and incubated for a period of 48 to 72 hours. Control wells receive a vehicle (like DMSO) instead of the drugs.
-
Quantification of HCV Replication: After incubation, the level of HCV replication is measured. If a luciferase reporter replicon is used, cell lysates are collected, and luciferase activity is quantified using a luminometer. The light output is directly proportional to the amount of HCV RNA replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo®) is performed with the same drug concentrations on the same cell line to ensure that the observed reduction in replication is due to antiviral activity and not cell death.
-
Data Analysis: The dose-response data for each drug alone and in combination are used to calculate EC50 values (the concentration required to inhibit 50% of viral replication). Synergy is then quantitatively assessed using software packages like MacSynergy™ II or CalcuSyn, which can generate synergy scores or combination index (CI) values.
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
Caption: General workflow for in vitro synergy testing.
Conclusion
The therapeutic strategy for HCV relies on combining DAAs that have different mechanisms of action and non-overlapping resistance profiles. This compound, as a non-nucleoside NS5B polymerase inhibitor, is a valuable component for such combination regimens. Based on the established principles of HCV combination therapy, this compound is expected to exhibit the most potent synergy when combined with NS5A inhibitors, which target a different essential part of the viral replication machinery. Combinations with NS3/4A protease inhibitors are also anticipated to be highly effective, providing a strong additive to synergistic antiviral effect. These combinations are crucial for achieving high SVR rates, managing difficult-to-treat patient populations, and overcoming the challenge of antiviral resistance. Future in vitro and clinical studies are needed to precisely quantify the synergistic potential of this compound with next-generation DAAs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Combination of a Hepatitis C Virus NS3-NS4A Protease Inhibitor and Alpha Interferon Synergistically Inhibits Viral RNA Replication and Facilitates Viral RNA Clearance in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VCH-916 (ABBV-916) Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding kinetics of VCH-916, now known as ABBV-916, an investigational antibody for Alzheimer's disease. Due to the discontinuation of its development as a monotherapy, publicly available quantitative binding kinetics data for ABBV-916 is limited. Therefore, this guide offers a qualitative comparison with other key anti-amyloid antibodies, supplemented with available quantitative data for those comparators.
Introduction to this compound (ABBV-916) and its Therapeutic Rationale
This compound (ABBV-916) is a humanized monoclonal antibody that was under development by AbbVie for the treatment of early Alzheimer's disease.[1][2][3] Its therapeutic strategy is based on targeting a modified form of the amyloid-beta (Aβ) peptide, specifically the N-terminal truncated and pyroglutamate-modified Aβ at position 3 (AβpE3-42).[1][4][5] This form of Aβ is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. The mechanism of action of ABBV-916 is similar to that of Donanemab, another antibody that targets a pyroglutamated form of Aβ.[4][5]
In 2024, AbbVie announced the discontinuation of the development of ABBV-916 as a standalone therapy.[3] The decision was based on an interim analysis of a Phase 2 study which indicated that the efficacy and safety profile of ABBV-916 was not sufficiently differentiated from already approved treatments.[3]
Comparative Binding Kinetics
While specific quantitative binding kinetics data such as the dissociation constant (K_D), association rate constant (k_on), and dissociation rate constant (k_off) for ABBV-916 are not publicly available, preclinical studies have described its binding characteristics. ABBV-916 has been shown to selectively bind to recombinant AβpE3-42 fibrils and native amyloid plaques in post-mortem brain tissue from Alzheimer's disease patients.[1][4][5]
To provide a comprehensive analysis, this guide presents the available quantitative binding kinetics data for other prominent anti-amyloid antibodies that have been in clinical development. This allows for an indirect comparison of the potential binding profile of ABBV-916.
| Antibody | Target | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Method | Reference |
| Donanemab | Amyloid Plaques (pE3-Aβ) | 0.14 | Not Reported | Not Reported | Not Specified | [6] |
| Soluble Aβ Aggregates | 50 | Not Reported | Not Reported | Not Specified | [6] | |
| Lecanemab | Aβ Protofibrils | 0.16 - 0.97 | Not Reported | Not Reported | SPR | Söderberg et al., 2022 |
| Aducanumab | Aβ Fibrils | < 1 | Not Reported | Not Reported | Microfluidic Diffusional Sizing | Linse et al., 2020 |
| Gantenerumab | Aβ Fibrils | 2.5 - 5.7 | Not Reported | Not Reported | SPR | Söderberg et al., 2022 |
K_D (Dissociation Constant): A measure of binding affinity; a lower K_D indicates a higher affinity. k_on (Association Rate Constant): The rate at which the antibody binds to its target. k_off (Dissociation Rate Constant): The rate at which the antibody dissociates from its target. SPR (Surface Plasmon Resonance): A common technique for measuring binding kinetics.
Experimental Protocols
The binding kinetics of anti-amyloid antibodies are typically characterized using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). These methods allow for the real-time measurement of the association and dissociation of an antibody to its target, enabling the calculation of kinetic constants.
General Protocol for Surface Plasmon Resonance (SPR)
A typical SPR experiment to measure the binding of an anti-amyloid antibody to Aβ involves the following steps:
-
Immobilization: Aβ monomers, oligomers, or fibrils are immobilized on the surface of a sensor chip.
-
Association: A solution containing the antibody at a known concentration is flowed over the sensor chip surface. The binding of the antibody to the immobilized Aβ is detected as a change in the refractive index at the surface, which is proportional to the mass of bound antibody. This is monitored in real-time to determine the association rate.
-
Equilibrium: The antibody solution is continuously flowed over the surface until the binding reaches a steady state, where the rate of association equals the rate of dissociation.
-
Dissociation: A buffer solution without the antibody is flowed over the chip to measure the rate at which the bound antibody dissociates from the Aβ.
-
Data Analysis: The sensorgram, a plot of the response units versus time, is analyzed using fitting models to calculate the k_on, k_off, and K_D values.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining antibody-amyloid beta binding kinetics using SPR.
Caption: Simplified signaling pathway of amyloid-beta production and aggregation with antibody targets.
References
- 1. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ABBV-916 | ALZFORUM [alzforum.org]
- 5. ABBV-916 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Quantitative systems pharmacology‐based exploration of relevant anti‐amyloid therapy challenges in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VCH-916: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling VCH-916, a nonnucleoside HCV NS5B polymerase inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a step-by-step protocol for the proper disposal of this compound, based on available safety data and general laboratory best practices.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₇NO₄[1] |
| Molecular Weight | 459.64 g/mol [1] |
| Hazard Classification | Harmful if swallowed.[2] |
| Very toxic to aquatic life with long lasting effects.[2] |
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing.[3] Avoid the formation of dust and aerosols.[3] In case of a spill, do not let the chemical enter drains and prevent further spillage if it is safe to do so.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on available safety data sheets.
-
Containment: All this compound waste, including unused product and contaminated materials, should be collected in suitable, closed, and properly labeled containers.[3]
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into the environment, including sewer systems or waterways.[2][3]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams to await proper disposal.
-
Professional Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact an approved waste disposal service to arrange for the collection and disposal of the contained waste.[2]
-
Decontamination: All equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. Contaminated clothing should be removed immediately and washed separately.[3]
Disposal Workflow
The following diagram illustrates the key decision points and steps in the this compound disposal process.
References
Personal protective equipment for handling VCH-916
Essential Safety and Handling Guide for VCH-916
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment should be used when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves. Nitrile gloves are suitable for prolonged contact.[2][3] |
| Eye Protection | Safety Glasses/Goggles | Goggles, safety glasses with side shields, or a face shield are required to protect from splashes.[3][4] |
| Body Protection | Lab Coat/Gown | A cuffed, long-sleeved gown or lab coat should be worn to protect the skin and clothing.[3] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or formation of aerosols, a suitable respirator should be worn.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1][2]
-
Ignition Sources: Use non-sparking tools and prevent fire from electrostatic discharge. Keep away from all sources of ignition.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
Storage Conditions
| Parameter | Requirement |
| Temperature | Store at -20°C (powder) or -80°C (in solvent).[1] |
| Container | Keep in a tightly sealed, suitable, and closed container.[1][2] |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
Accidental Release and First Aid Measures
Immediate and appropriate response to spills or exposure is crucial.
Spill and Leak Containment
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.[2]
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
This compound and its containers must be disposed of in accordance with appropriate laws and regulations.
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Environmental Precautions: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[2]
-
Container Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
Diagrams
This compound Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
